Product packaging for Azido-PEG2-VHL(Cat. No.:)

Azido-PEG2-VHL

Katalognummer: B12409338
Molekulargewicht: 615.7 g/mol
InChI-Schlüssel: FXRBDYWHWCJFLA-MVERNJQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Azido-PEG2-VHL is a useful research compound. Its molecular formula is C29H41N7O6S and its molecular weight is 615.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H41N7O6S B12409338 Azido-PEG2-VHL

Eigenschaften

Molekularformel

C29H41N7O6S

Molekulargewicht

615.7 g/mol

IUPAC-Name

(2S,4R)-1-[(2S)-2-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H41N7O6S/c1-19-25(43-18-32-19)21-7-5-20(6-8-21)16-31-27(39)23-15-22(37)17-36(23)28(40)26(29(2,3)4)34-24(38)9-11-41-13-14-42-12-10-33-35-30/h5-8,18,22-23,26,37H,9-17H2,1-4H3,(H,31,39)(H,34,38)/t22-,23+,26-/m1/s1

InChI-Schlüssel

FXRBDYWHWCJFLA-MVERNJQCSA-N

Isomerische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O

Kanonische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG2-VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG2-VHL, a critical chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its mechanism of action, role in targeted protein degradation, and provide detailed experimental protocols for its application.

Introduction to this compound and PROTAC Technology

This compound is not a therapeutic agent on its own, but rather a key building block for the synthesis of PROTACs. It is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a short polyethylene (B3416737) glycol (PEG) linker, and terminated with an azide (B81097) (N₃) group. This azide functionality allows for its facile covalent attachment to a target protein ligand via "click chemistry".

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC consists of three key components:

  • A ligand for a target protein of interest (POI): This "warhead" binds specifically to the protein intended for degradation.

  • A ligand for an E3 ubiquitin ligase: This component recruits an E3 ligase, a cellular enzyme responsible for tagging proteins with ubiquitin.

  • A linker: This connects the two ligands, bringing the target protein and the E3 ligase into close proximity.

The fundamental principle of PROTAC action is to induce the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.

The Specific Role and Mechanism of Action of this compound

The this compound molecule serves as the E3 ligase-recruiting component of a PROTAC. Its mechanism of action can be broken down into the following key steps:

  • PROTAC Synthesis: The azide group on this compound allows for its efficient and specific conjugation to a "warhead" ligand (containing a compatible alkyne group) for a target protein. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[1] The result is a complete PROTAC molecule.

  • Ternary Complex Formation: Once introduced into a cellular environment, the VHL ligand portion of the PROTAC binds to the VHL E3 ligase complex.[2] Concurrently, the "warhead" portion of the PROTAC binds to the target protein of interest. This dual binding brings the VHL E3 ligase and the target protein into close proximity, forming a ternary complex. The formation of a stable ternary complex is crucial for efficient protein degradation.

  • Ubiquitination of the Target Protein: The VHL E3 ligase complex, now in close proximity to the target protein, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, having facilitated this process, is then free to engage another target protein and E3 ligase, acting catalytically to induce further degradation.

Quantitative Data and Physicochemical Properties

Table 1: Representative Binding Affinities of VHL Ligands
VHL LigandBinding Affinity (Kd) to VHLAssay Method
VH032185 nMIsothermal Titration Calorimetry (ITC)
VH10144 nMIsothermal Titration Calorimetry (ITC)
Representative Weak Affinity Ligand2-3 µMCompetitive Binding Assay

It is important to note that even VHL ligands with weaker binding affinities can form potent PROTACs, as the overall efficacy is dependent on the stability of the ternary complex.[3]

Table 2: Representative Degradation Efficiency of VHL-based PROTACs with PEG Linkers
PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
MZ1BRD4HeLa25>90
ARD-266Androgen ReceptorLNCaP1-10>95
Representative p38α Degraderp38αMDA-MB-231~46~99

DC₅₀ represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of protein degradation achievable.

Table 3: Physicochemical Properties of a Related Molecule (Azido-PEG2-acid)
PropertyValue
Molecular Formula C₇H₁₃N₃O₄
Molecular Weight 203.20 g/mol
XLogP3 0.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 7
Topological Polar Surface Area 70.1 Ų

Data from PubChem CID 60146181 for Azido-PEG2-acid, a structurally similar compound.[4]

Experimental Protocols

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an alkyne-functionalized target protein ligand.

Materials:

  • This compound

  • Alkyne-functionalized target protein ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM solution of this compound in DMSO.

    • Prepare a 10 mM solution of the alkyne-functionalized target protein ligand in DMSO.

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 1 M solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine equimolar amounts of this compound and the alkyne-functionalized ligand.

    • Add the THPTA solution to the reaction mixture (final concentration ~1 mM).

    • Add the CuSO₄ solution (final concentration ~0.1 mM).

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1 mM).

  • Reaction and Purification:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the PROTAC can be purified using reverse-phase HPLC.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) POI Target Protein (POI) PROTAC->POI Binds to POI VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) PROTAC->VHL_complex Recruits E3 Ligase Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL_complex->POI Polyubiquitination Ub Ubiquitin E2 E2 Enzyme E2->VHL_complex Loads Ub Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start reagents Combine Reactants: - this compound - Alkyne-functionalized Ligand - THPTA start->reagents catalyst Add Catalyst: - CuSO₄ - Sodium Ascorbate reagents->catalyst reaction Incubate at Room Temperature (1-4 hours) catalyst->reaction monitoring Monitor Reaction (LC-MS) reaction->monitoring monitoring->reaction Incomplete purification Purify PROTAC (Reverse-Phase HPLC) monitoring->purification Reaction Complete end End purification->end

Caption: Workflow for synthesizing a PROTAC using CuAAC click chemistry.

Logical Relationship: VHL E3 Ligase Complex Assembly

VHL_Complex VHL VHL EloC Elongin C VHL->EloC binds EloB Elongin B EloC->EloB binds Cul2 Cullin 2 EloC->Cul2 binds Rbx1 Rbx1 Cul2->Rbx1 binds

Caption: The assembly of the VHL E3 ubiquitin ligase complex.

References

Azido-PEG2-VHL: An In-Depth Technical Guide to its Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technical guide focuses on the application of Azido-PEG2-VHL, a key reagent in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. This compound incorporates a high-affinity VHL ligand connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group. This azide functionality allows for the efficient and modular synthesis of PROTACs through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols for PROTAC synthesis and evaluation, and a summary of the current landscape of VHL-based targeted protein degradation.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a novel pharmacological strategy that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] Unlike traditional inhibitors that merely block the function of a target protein, TPD results in its physical removal from the cell.[2]

PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By simultaneously binding to the POI and an E3 ligase, PROTACs induce the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4]

The Role of the VHL E3 Ligase and this compound

The von Hippel-Lindau (VHL) tumor suppressor is a substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex.[] Under normal oxygen conditions, VHL recognizes and binds to a hydroxylated proline residue on the alpha subunit of hypoxia-inducible factor 1 (HIF-1α), leading to its ubiquitination and degradation. The well-characterized interaction between VHL and its substrates has made it a popular choice for recruitment by PROTACs.

This compound is a chemical tool designed for the streamlined synthesis of VHL-recruiting PROTACs. It comprises:

  • A VHL Ligand: A small molecule that binds with high affinity to the VHL E3 ligase.

  • A PEG2 Linker: A two-unit polyethylene glycol linker that provides spacing and can influence the physicochemical properties of the final PROTAC.

  • An Azide Group: A reactive moiety that enables covalent linkage to a POI ligand containing a terminal alkyne via click chemistry.

The use of this compound offers a modular and efficient approach to PROTAC synthesis, allowing researchers to readily couple it with various alkyne-modified POI ligands to generate a library of PROTAC candidates for screening and optimization.

PROTAC Synthesis Utilizing this compound via Click Chemistry

The synthesis of a PROTAC using this compound and an alkyne-functionalized POI ligand is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-functionalized Protein of Interest (POI) ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)

  • Deionized water

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized POI ligand in a compatible solvent (e.g., 10 mM in DMSO).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

    • Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (e.g., 100 mM in DMSO/water).

  • Reaction Setup:

    • In a reaction vial, combine this compound (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents).

    • Add the reaction solvent to achieve a suitable concentration (e.g., 1-10 mM).

  • Addition of Catalytic Reagents:

    • To the reaction mixture, add the copper ligand solution (e.g., to a final concentration of 1-2 mM).

    • Add the CuSO₄·5H₂O solution (e.g., to a final concentration of 0.2-0.5 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 3-5 mM).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water or a suitable buffer.

    • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

Experimental Protocols for PROTAC Evaluation

Once synthesized, the efficacy of the PROTAC must be evaluated through a series of in vitro assays.

Western Blotting for Target Protein Degradation

This is the primary assay to determine the ability of a PROTAC to induce the degradation of the target protein and to quantify key parameters such as DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clear the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC-mediated ubiquitination of the target protein in a reconstituted system.

Materials:

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and VHL E3 ligase complex

  • Purified recombinant target protein

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC compound

  • SDS-PAGE and Western blotting reagents as described above

  • Primary antibody against the target protein or ubiquitin

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, VHL E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.

    • Add the PROTAC at the desired concentration or a vehicle control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Analyze the reaction products by Western blotting, probing for the target protein.

    • A ladder of higher molecular weight bands corresponding to polyubiquitinated target protein should be observed in the presence of a functional PROTAC.

Cell Viability Assay

This assay is crucial to determine if the observed protein degradation leads to a desired cellular phenotype, such as decreased proliferation or cell death in cancer cells, and to assess the general cytotoxicity of the PROTAC. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

Materials:

  • Cultured cells

  • PROTAC compound

  • Opaque-walled multi-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled multi-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

    • Plot the cell viability against the PROTAC concentration to determine the IC₅₀ or GI₅₀ value.

Quantitative Data Summary

PROTAC (Target)E3 LigaseLinker TypeCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
MZ1 (BRD4) VHLPEG-basedHeLa29>90Zengerle et al., 2015
ARV-771 (BRD4) VHLPEG-based22Rv1<1>95Raina et al., 2016
Compound 7 (BTK) VHLPEG-basedK562~150-
LC-2 (KRAS G12C) VHLPEG-basedMIA PaCa-2320~75Bond et al., 2020
NR-11c (p38α) VHLPEG-basedMDA-MB-231-Potent

Note: The linker composition in these examples may not be identical to a PEG2 linker but represents similar chemical space.

Visualization of Pathways and Workflows

Signaling Pathway: VHL-Mediated Ubiquitination of HIF-1α

VHL_Ubiquitination_Pathway cluster_normoxia Normoxia cluster_VHL_complex VHL E3 Ligase Complex cluster_degradation Degradation PHD PHD HIF1a HIF-1α PHD->HIF1a O2 OH_HIF1a HIF-1α-OH HIF1a->OH_HIF1a Hydroxylation VHL VHL OH_HIF1a->VHL Binding ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginC->ElonginB Cul2 Cul2 ElonginC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 Ub_HIF1a Ub-HIF-1α-OH Rbx1->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->Ub_HIF1a Proteasome 26S Proteasome Ub_HIF1a->Proteasome Degraded_HIF1a Degraded Peptides Proteasome->Degraded_HIF1a PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation cluster_in_vivo In Vivo Studies (Optional) Azido_VHL This compound Click_Chemistry Click Chemistry (CuAAC) Azido_VHL->Click_Chemistry Alkyne_Ligand Alkyne-POI Ligand Alkyne_Ligand->Click_Chemistry PROTAC VHL-PROTAC Click_Chemistry->PROTAC Treatment PROTAC Treatment PROTAC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Western_Blot Western Blot (DC50, Dmax) Treatment->Western_Blot Ubiquitination_Assay Ubiquitination Assay Treatment->Ubiquitination_Assay Viability_Assay Cell Viability Assay (IC50) Treatment->Viability_Assay Animal_Model Animal Model Studies Viability_Assay->Animal_Model PROTAC_MoA PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation POI Degradation Proteasome->Degradation Mediates

References

The Role of the VHL Ligand in Azido-PEG2-VHL: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the role and applications of Azido-PEG2-VHL, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore the critical function of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand component, the mechanism of PROTAC-mediated protein degradation, and the utility of the azide (B81097) group for click chemistry-based PROTAC assembly. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. Detailed experimental protocols for the characterization of VHL-based PROTACs and representative quantitative data are provided to facilitate practical application and further research.

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. Unlike traditional inhibitors that merely block the function of a target protein, TPD agents, such as PROTACs, eliminate the target protein from the cell entirely.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] This tripartite assembly brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

Among the various E3 ligases that can be hijacked by PROTACs, the von Hippel-Lindau (VHL) E3 ligase is one of the most extensively studied and utilized.[2] this compound is a versatile chemical tool designed to streamline the synthesis of VHL-recruiting PROTACs. It comprises three key components:

  • VHL Ligand: This portion of the molecule binds with high affinity to the VHL E3 ligase, effectively "hijacking" it for the degradation of a desired target protein.

  • PEG2 Linker: A short polyethylene (B3416737) glycol linker provides optimal spacing between the VHL ligand and the POI ligand, facilitating the formation of a stable ternary complex. The composition and length of the linker are critical for the efficacy of the resulting PROTAC.[3]

  • Azide Group: This functional group enables the covalent attachment of a POI ligand through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

This guide will delve into the specifics of the VHL ligand's role in the context of this compound and provide practical information for the development and characterization of novel VHL-based PROTACs.

The VHL Ligand: Hijacking the Cellular Degradation Machinery

The VHL protein is the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^). In its native physiological role, the VHL complex is a crucial regulator of the cellular response to changes in oxygen levels. Under normoxic conditions, the alpha subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated on specific proline residues. This post-translational modification allows for its recognition and binding by VHL, leading to its ubiquitination and proteasomal degradation.

The VHL ligands used in PROTACs are peptidomimetic molecules designed to mimic the hydroxylated HIF-1α peptide, thereby binding to the same recognition pocket on the VHL protein with high affinity. By incorporating a VHL ligand into a PROTAC, researchers can effectively redirect the potent degradation capacity of the VHL E3 ligase towards a chosen protein of interest.

Mechanism of Action of a VHL-based PROTAC

The mechanism of action of a PROTAC synthesized from this compound can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the POI ligand) and the VHL E3 ligase (via the VHL ligand), forming a transient ternary complex.

  • Ubiquitination: The formation of the ternary complex brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the VHL complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides.

  • Recycling: The PROTAC molecule is not degraded in this process and is released to engage another target protein and E3 ligase, acting in a catalytic manner.

// Nodes POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC\n(VHL-PEG-POI Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; VHL [label="VHL E3 Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2 [label="E2-Ub", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary_Complex [label="Ternary Complex\n(POI-PROTAC-VHL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub_POI [label="Poly-ubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degraded_Peptides [label="Degraded Peptides", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Recycled_PROTAC [label="Recycled PROTAC", fillcolor="#FBBC05", fontcolor="#202124", style=dashed];

// Edges POI -> Ternary_Complex [label="Binds"]; PROTAC -> Ternary_Complex; VHL -> Ternary_Complex; E2 -> Ternary_Complex [label="Recruited"]; Ternary_Complex -> Ub_POI [label="Ubiquitination"]; Ub_POI -> Proteasome [label="Recognition"]; Proteasome -> Degraded_Peptides [label="Degradation"]; Ternary_Complex -> Recycled_PROTAC [label="Release"]; Recycled_PROTAC -> POI [style=dashed]; } caption: "PROTAC Mechanism of Action"

The VHL-HIF-1α Signaling Pathway

Understanding the natural signaling pathway involving VHL is crucial for appreciating the mechanism of VHL-based PROTACs. The following diagram illustrates the key events in the VHL-HIF-1α pathway under both normoxic and hypoxic conditions.

VHL_HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_N HIF-1α PHD PHD Enzymes (Prolyl Hydroxylases) OH_HIF1a Hydroxylated HIF-1α VHL_complex VHL Complex Ub_HIF1a Ubiquitinated HIF-1α Proteasome_N Proteasome Degradation_N Degradation HIF1a_H HIF-1α HIF1b HIF-1β (ARNT) HIF_dimer HIF-1α/HIF-1β Dimer Nucleus Nucleus HRE Hypoxia Response Element (HRE) in DNA Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1)

Quantitative Analysis of VHL-based PROTACs

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to promote the formation of a stable and productive ternary complex. While specific data for PROTACs synthesized directly from this compound will be target-dependent, the following tables provide representative quantitative data for well-characterized VHL-based PROTACs, MZ1 and ARV-771, which utilize similar structural motifs.

Binding Affinities and Ternary Complex Formation

Surface Plasmon Resonance (SPR) is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes.

CompoundBinary Binding (VHL) Kd (nM)Binary Binding (Target) Kd (nM)Ternary Complex (VHL-PROTAC-Target) Kd (nM)Cooperativity (α)
MZ1 2915 (BRD4BD2)1 (VHL-MZ1-BRD4BD2)22
ARV-771 ~70Not ReportedNot ReportedNot Reported

Data for MZ1 sourced from. Cooperativity (α) is calculated as the ratio of the binary Kd of the PROTAC for VHL to the ternary complex Kd. An α > 1 indicates positive cooperativity, meaning the binding of the target protein enhances the PROTAC's affinity for VHL.

Cellular Degradation Potency

The cellular potency of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
MZ1 BRD4H6618>90
ARV-771 BRD2/3/422Rv1< 5Not Reported

Data for MZ1 sourced from. Data for ARV-771 sourced from.

Experimental Protocols for PROTAC Characterization

The successful development of a novel PROTAC requires rigorous experimental validation. The following section provides detailed protocols for key assays used to characterize the binding and degradation activity of VHL-based PROTACs.

Experimental Workflow

A typical workflow for the characterization of a newly synthesized PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and determine its potency and selectivity.

// Nodes Synthesis [label="PROTAC Synthesis\n(e.g., using this compound)"]; Biochemical [label="Biochemical Assays"]; SPR [label="SPR Analysis\n(Binary & Ternary Binding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRFRET [label="TR-FRET Assay\n(Ternary Complex Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular [label="Cellular Assays"]; WesternBlot [label="Western Blot\n(Protein Degradation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenotypic [label="Phenotypic Assays\n(e.g., Cell Viability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization"];

// Edges Synthesis -> Biochemical; Biochemical -> SPR; Biochemical -> TRFRET; SPR -> Cellular; TRFRET -> Cellular; Cellular -> WesternBlot; Cellular -> Phenotypic; WesternBlot -> Optimization; Phenotypic -> Optimization; } caption: "PROTAC Characterization Workflow"

Western Blot for Protein Degradation

Objective: To quantify the dose-dependent degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the primary antibody against the loading control.

    • Wash and incubate with the appropriate secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Binding Analysis

Objective: To measure the binding kinetics and affinity of the PROTAC to the VHL E3 ligase and the target protein, and to characterize the formation of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5, NTA)

  • Purified VHL complex (VHL/Elongin B/Elongin C)

  • Purified target protein

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Protocol for Ternary Complex Analysis:

  • Immobilization:

    • Immobilize the purified VHL complex onto the sensor chip surface using standard amine coupling or affinity capture methods.

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VHL surface to determine the binary binding affinity (Kd).

    • Regenerate the sensor surface between injections if necessary.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VHL surface.

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To confirm and quantify the formation of the ternary complex in a solution-based assay.

Materials:

  • TR-FRET compatible plate reader

  • Low-volume microplates (e.g., 384-well)

  • Tagged VHL complex (e.g., His-tagged)

  • Tagged target protein (e.g., GST-tagged)

  • PROTAC of interest

  • TR-FRET donor fluorophore-labeled antibody (e.g., anti-His-Terbium)

  • TR-FRET acceptor fluorophore-labeled antibody (e.g., anti-GST-d2)

  • Assay buffer

Protocol:

  • Reagent Preparation:

    • Prepare solutions of the tagged VHL complex, tagged target protein, and the PROTAC at various concentrations in assay buffer.

  • Assay Setup:

    • In a microplate, add the tagged VHL complex, tagged target protein, and the PROTAC.

    • Add the TR-FRET donor and acceptor antibodies.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.

  • Measurement:

    • Measure the TR-FRET signal on a compatible plate reader, exciting the donor fluorophore and measuring emission from both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, which is characteristic of ternary complex formation and the "hook effect" at high PROTAC concentrations.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for the synthesis of VHL-recruiting PROTACs. The VHL ligand component is central to the function of these molecules, enabling the hijacking of the VHL E3 ligase to induce the degradation of specific proteins of interest. The integrated azide group allows for the rapid and efficient generation of PROTAC libraries using click chemistry, accelerating the discovery and optimization of novel targeted protein degraders.

The continued development of novel VHL ligands with improved physicochemical properties and the exploration of diverse linker chemistries will undoubtedly expand the utility of VHL-based PROTACs. As our understanding of the intricacies of ternary complex formation and the cellular ubiquitin-proteasome system grows, so too will our ability to design more potent, selective, and clinically effective protein degrading therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly advancing field.

References

The Role of Azido-PEG2-VHL in Driving Targeted Protein Ubiquitination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Azido-PEG2-VHL as a critical chemical tool for inducing protein ubiquitination and subsequent degradation through the design of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core mechanism of action, present quantitative data for VHL-based PROTACs, provide detailed experimental protocols for their synthesis and evaluation, and visualize the intricate signaling pathways involved. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in the rapidly advancing field of targeted protein degradation.

Introduction to this compound and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC typically consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is a versatile chemical building block designed for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It comprises:

  • A VHL Ligand: This portion of the molecule binds with high affinity to the VHL E3 ligase, effectively "hijacking" it for the degradation of a chosen target.

  • A PEG2 Linker: A short polyethylene (B3416737) glycol linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

  • An Azide Group: This functional group enables the straightforward and efficient conjugation to a POI ligand containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.

The fundamental principle behind using this compound is to create a molecular bridge that brings a target protein into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Mechanism of Action: VHL-Mediated Ubiquitination

The process of targeted protein degradation initiated by a PROTAC synthesized from this compound can be broken down into a series of key steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex (Target Protein - PROTAC - VHL). The formation and stability of this complex are critical for degradation efficiency.

  • Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with an E1 activating enzyme and an E2 conjugating enzyme, catalyzes the transfer of ubiquitin molecules to accessible lysine residues on the target protein.

  • Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag, creating a polyubiquitin (B1169507) chain that serves as a degradation signal.

  • Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated target protein and degrades it into smaller peptides, while the PROTAC and the VHL E3 ligase are recycled to degrade additional target protein molecules.

Mechanism of VHL-based PROTAC Action cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination Cascade Target_Protein Target Protein (POI) PROTAC This compound -based PROTAC Target_Protein->PROTAC VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Ternary_Complex Ternary Complex (POI-PROTAC-VHL) E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin Polyubiquitinated_Protein Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitinated_Protein Polyubiquitination Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC

PROTAC-induced protein ubiquitination and degradation workflow.

Quantitative Data Presentation

The efficacy of a PROTAC is typically evaluated using several key metrics:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

  • IC50: The concentration of the PROTAC that causes 50% inhibition of a biological function (e.g., cell viability).

  • Kd: The dissociation constant, which measures the binding affinity of the PROTAC to its target protein or the E3 ligase.

Below are tables summarizing quantitative data for several well-characterized VHL-based PROTACs.

Table 1: VHL-Based PROTACs Targeting BRD4

PROTAC NameTarget Protein(s)Cell LineDC50 (nM)Dmax (%)Binding Affinity (Kd, nM)Reference(s)
MZ1BRD4 (preferential)H661, H8388, 23>90 at 100 nMBRD4 BD1: 13, BRD4 BD2: 60[1]
ARV-771BRD2/3/422Rv1 (CRPC)< 5Not ReportedBRD4 BD1: 9.6, BRD4 BD2: 7.6[2]
A947SMARCA2 (preferential)SW15730.03996SMARCA2: 93, SMARCA4: 65[3]

Table 2: VHL-Based PROTACs Targeting Other Proteins

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference(s)
Compound 139BRD4PC33.397
Compound 139BRD4EOL-10.8796
Compound 141BRD4PC32.5894
Compound 141BRD4EOL-121667
Compound 112SMARCA2HeLa<10Not Reported
Compound 113SMARCA2HeLa<10Not Reported
Compound 114SMARCA2HeLa<10Not Reported

Experimental Protocols

Synthesis of a VHL-based PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating this compound to an alkyne-containing POI ligand.

Materials:

  • This compound

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-coordinating ligand

  • Solvent system (e.g., t-butanol/water, DMF, or DMSO)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent system.

    • In a separate tube, premix the CuSO₄ solution (0.1-0.2 equivalents) and the ligand solution (0.1-0.2 equivalents).

  • Reaction Initiation:

    • Add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent) to the reaction mixture containing the alkyne and azide.

    • Add the premixed copper/ligand solution to the reaction mixture to initiate the cycloaddition.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor the progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude PROTAC product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final product.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

Materials:

  • Purified recombinant target protein

  • Purified recombinant VHL E3 ligase complex (VHL, Elongin B, Elongin C, Cul2, Rbx1)

  • E1 ubiquitin-activating enzyme

  • E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC of interest

  • SDS-PAGE gels and Western blot reagents

  • Antibody against the target protein or an antibody against ubiquitin

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the purified target protein.

    • Add the PROTAC of interest at the desired concentration. Include a DMSO control.

  • Initiation and Incubation:

    • Initiate the reaction by adding the purified VHL E3 ligase complex.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species or an anti-ubiquitin antibody.

Visualization of Signaling Pathways

VHL-recruiting PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. Below are examples of how the degradation of specific targets can modulate these pathways.

KRAS G12C and the MAPK Signaling Pathway

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in KRAS, such as G12C, can lead to constitutive activation of this pathway, driving cancer development. A PROTAC targeting KRAS G12C can induce its degradation, thereby inhibiting downstream signaling.

KRAS G12C Degradation and MAPK Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activation RAF RAF KRAS_G12C->RAF Proteasome Proteasome KRAS_G12C->Proteasome Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC KRAS G12C PROTAC (VHL-recruiting) PROTAC->KRAS_G12C Binds VHL VHL E3 Ligase PROTAC->VHL Recruits

Inhibition of MAPK signaling via KRAS G12C degradation.
STING and the Innate Immunity Pathway

Stimulator of interferon genes (STING) is a central mediator of the innate immune response to cytosolic DNA. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. In certain autoimmune or inflammatory conditions, hyperactivation of the STING pathway is detrimental. A PROTAC targeting STING can induce its degradation and dampen this immune response.

STING Degradation and Innate Immunity Modulation cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes Cytosolic_DNA Cytosolic DNA Cytosolic_DNA->cGAS Activates STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Proteasome Proteasome STING->Proteasome Degradation IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN PROTAC STING PROTAC (VHL-recruiting) PROTAC->STING Binds VHL VHL E3 Ligase PROTAC->VHL Recruits

Modulation of the cGAS-STING pathway via STING degradation.

Conclusion

This compound is a powerful and versatile tool in the development of PROTACs for targeted protein degradation. Its modular nature, combined with the efficiency of click chemistry, allows for the rapid synthesis of novel degraders against a wide array of protein targets. The ability to recruit the well-characterized VHL E3 ligase provides a robust platform for inducing ubiquitination and subsequent proteasomal degradation. This technical guide has provided a comprehensive overview of the principles, quantitative metrics, and experimental methodologies associated with the use of this compound. As the field of targeted protein degradation continues to expand, the strategic application of such chemical tools will be paramount in advancing our understanding of cellular biology and developing novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to the Multikinase Degradation Profile of Azido-PEG2-VHL-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design.

This technical guide focuses on Azido-PEG2-VHL , a key chemical tool for the synthesis of VHL-recruiting PROTACs. This compound is not a PROTAC itself, but a VHL ligand conjugated to a short polyethylene (B3416737) glycol (PEG) linker with a terminal azide (B81097) group. This azide functionality allows for the facile and efficient synthesis of PROTACs through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. By coupling this compound with an alkyne-modified kinase-binding ligand, a diverse range of PROTACs can be rapidly generated.

The multikinase degradation profile of a PROTAC derived from this compound is determined by the kinase-binding warhead incorporated into the final molecule. By employing a promiscuous kinase inhibitor as the warhead, it is possible to create "multikinase degraders". This guide provides a representative multikinase degradation profile for a hypothetical PROTAC synthesized using this compound, compiled from data on various VHL-based PROTACs targeting different kinases.

Mechanism of Action

The fundamental mechanism of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target kinase, the PROTAC, and the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the kinase.

cluster_0 PROTAC-Mediated Kinase Degradation Target Kinase Target Kinase Ternary Complex Ternary Complex Target Kinase->Ternary Complex This compound-based PROTAC This compound-based PROTAC This compound-based PROTAC->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination E1, E2, Ub 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Degraded Kinase Peptides Degraded Kinase Peptides 26S Proteasome->Degraded Kinase Peptides

Mechanism of action for a VHL-based PROTAC.

Representative Multikinase Degradation Profile

The following table summarizes the degradation profile of a representative multikinase degrader PROTAC synthesized from this compound. The data is compiled from various studies on VHL-based PROTACs with PEG linkers targeting different kinases. This table is intended to provide an illustrative example of the potential of this technology. Actual degradation profiles will be specific to the kinase-binding warhead used in the PROTAC synthesis.

Target KinaseCell LineDC50 (nM)Dmax (%)Reference
p38αMDA-MB-2317>95[1]
BCR-ABLK5628.5>90[2]
ERK1/2HCT116102>65[3]
CDK6MM.1S<100>90[4]
WEE1OVCAR8~250>80[5]

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Key Signaling Pathways

Understanding the signaling pathways in which the targeted kinases operate is crucial for predicting the downstream biological consequences of their degradation. Below are diagrams of several key kinase signaling pathways that are often targeted for degradation.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.

cluster_ERK ERK/MAPK Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK GRB2/SOS GRB2/SOS RTK->GRB2/SOS Ras Ras GRB2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Simplified ERK/MAPK signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling network that governs cell growth, metabolism, and survival.

cluster_AKT PI3K/AKT Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTOR mTOR AKT->mTOR Cell Growth, Survival Cell Growth, Survival mTOR->Cell Growth, Survival

Simplified PI3K/AKT signaling pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, and it plays a key role in inflammation and apoptosis.

cluster_p38 p38 MAPK Signaling Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 p38 MKK3/6->p38 MK2 MK2 p38->MK2 Transcription Factors Transcription Factors p38->Transcription Factors Inflammation, Apoptosis Inflammation, Apoptosis MK2->Inflammation, Apoptosis Transcription Factors->Inflammation, Apoptosis

Simplified p38 MAPK signaling pathway.

Experimental Protocols

PROTAC Synthesis via Click Chemistry

This protocol describes a general method for synthesizing a PROTAC using this compound and an alkyne-functionalized kinase inhibitor.

cluster_synthesis PROTAC Synthesis Workflow This compound This compound Reaction CuAAC Click Reaction This compound->Reaction Alkyne-Kinase Inhibitor Alkyne-Kinase Inhibitor Alkyne-Kinase Inhibitor->Reaction CuSO4, Sodium Ascorbate CuSO4, Sodium Ascorbate CuSO4, Sodium Ascorbate->Reaction Purification Purification Reaction->Purification e.g., HPLC Final PROTAC Final PROTAC Purification->Final PROTAC

General workflow for PROTAC synthesis.

Materials:

  • This compound

  • Alkyne-functionalized kinase inhibitor

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMF/water mixture)

  • HPLC for purification

Procedure:

  • Dissolve this compound and the alkyne-functionalized kinase inhibitor in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate.

  • Add an aqueous solution of CuSO4.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR.

Western Blot Analysis for Kinase Degradation

This protocol outlines the steps to quantify the degradation of target kinases in cells treated with a PROTAC.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target kinases and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or DMSO vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target kinase band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Global Proteomics by Mass Spectrometry (TMT-based)

This protocol provides a high-level overview of a quantitative proteomics workflow to assess the selectivity of a PROTAC across the entire proteome.

Materials:

  • Cancer cell line of interest

  • PROTAC and vehicle control (DMSO)

  • Lysis buffer and sonicator

  • Trypsin

  • Tandem Mass Tag (TMT) labeling reagents

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap)

  • Proteomics data analysis software

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Culture and treat cells with the PROTAC or vehicle control.

    • Harvest and lyse the cells.

  • Protein Digestion and TMT Labeling:

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Label the peptides from each condition with a different TMT isobaric tag.

    • Combine the labeled peptide samples.

  • LC-MS/MS Analysis:

    • Fractionate the combined peptide sample by HPLC.

    • Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify and quantify proteins using a proteomics software suite.

    • Determine the relative abundance of each protein in the PROTAC-treated samples compared to the control.

    • Identify proteins that are significantly downregulated to assess the selectivity of the PROTAC.

Conclusion

This compound is a versatile and powerful tool for the rapid synthesis of VHL-recruiting PROTACs. By combining this building block with various kinase-binding warheads, researchers can generate potent and selective protein degraders. The ability to create multikinase degraders by using promiscuous kinase inhibitors opens up new avenues for targeting complex diseases driven by multiple signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug developers working in the exciting field of targeted protein degradation. The continued exploration of different linkers, E3 ligases, and kinase-binding moieties will undoubtedly lead to the development of novel and effective therapies.

References

The Strategic Significance of the PEG2 Linker in Azido-PEG2-VHL: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. The architecture of a PROTAC, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to its efficacy. This technical guide provides an in-depth examination of Azido-PEG2-VHL, a key building block in PROTAC synthesis. We will dissect the strategic importance of its components, with a particular focus on the significance of the polyethylene (B3416737) glycol (PEG) linker of two units (PEG2). This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate the rational design of next-generation protein degraders.

Introduction to PROTACs and the Role of this compound

PROTACs are heterobifunctional molecules that function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This catalytic mechanism allows for the removal of problematic proteins, offering a distinct advantage over traditional inhibitors.[2][3]

This compound is a versatile chemical tool used in the synthesis of PROTACs. It consists of three key components:

  • VHL Ligand: This moiety binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully exploited E3 ligases in PROTAC design.[1][4]

  • PEG2 Linker: A two-unit polyethylene glycol chain that connects the VHL ligand to the azide (B81097) group. The nature of this linker is a critical determinant of the final PROTAC's properties and efficacy.

  • Azido Group (N3): A reactive handle for "click chemistry," enabling the efficient and specific conjugation of the this compound moiety to a POI-binding ligand that has been functionalized with an alkyne group.

This guide will focus on the multifaceted role of the PEG2 linker in the context of VHL-based PROTACs.

The Multifaceted Significance of the PEG2 Linker

The linker in a PROTAC is far from a passive spacer; it plays a crucial role in several key aspects of the molecule's function. The choice of a PEG2 linker in this compound is a deliberate design element with significant implications.

Physicochemical Properties and Cell Permeability

One of the primary challenges in PROTAC design is their often-high molecular weight and lipophilicity, which can lead to poor solubility and limited cell permeability. PEG linkers, being hydrophilic, can enhance the aqueous solubility of the PROTAC molecule. However, the relationship between PEGylation and cell permeability is complex. While excessive hydrophilicity can impede passive diffusion across the cell membrane, shorter PEG chains like PEG2 can adopt conformations that shield the polar surface area of the PROTAC, potentially improving cell permeability compared to longer, more flexible PEG chains or more rigid alkyl linkers.

Ternary Complex Formation and Stability

The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for efficient protein degradation. The length, flexibility, and chemical composition of the linker are critical in achieving the optimal geometry for this complex. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase. Conversely, a linker that is too long might lead to an unstable or non-productive ternary complex.

The PEG2 linker offers a balance of flexibility and defined length, which can facilitate the necessary protein-protein interactions within the ternary complex. This can lead to positive cooperativity, where the binding of one protein enhances the affinity for the other, resulting in a more stable ternary complex and more efficient degradation.

Impact on Degradation Efficacy (DC50 and Dmax)

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation). The linker plays a direct role in these parameters. Studies have shown that varying the linker length can significantly impact both the potency and efficacy of a PROTAC. While the optimal linker length is target-dependent, systematic studies have demonstrated that even subtle changes in linker length can have profound effects on degradation.

Quantitative Data on Linker Performance in VHL-based PROTACs

The following tables summarize representative data from the literature, illustrating the impact of linker length and composition on the performance of VHL-based PROTACs. While direct, comprehensive comparisons for a PEG2 linker across multiple targets are not always available in a single study, the collected data provides a valuable framework for understanding the importance of linker optimization.

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy

Target ProteinE3 LigaseLinker Composition and LengthDC50 (nM)Dmax (%)Reference
TBK1VHL< 12 atomsInactiveN/A
TBK1VHL21 atoms (PEG/alkyl)396
TBK1VHL29 atoms (PEG/alkyl)29276
ERαVHL12-atom PEGLess Potent-
ERαVHL16-atom PEGMore Potent-

Table 2: Biophysical Characterization of Ternary Complex Formation for VHL-based PROTACs

PROTACTarget ProteinLinker CompositionTernary Complex Kd (nM)Cooperativity (α)Reference
MZ1BRD4 (BD2)3-unit PEG4.522
MZ1BRD2 (BD2)3-unit PEG125.3
MZ1BRD3 (BD2)3-unit PEG1700.8

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PROTACs synthesized using this compound. The following sections provide methodologies for key assays.

Synthesis of a VHL-based PROTAC using this compound

This protocol describes a general procedure for the final "click chemistry" step in synthesizing a PROTAC.

Materials:

  • Alkyne-functionalized POI ligand

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMSO, t-BuOH/H2O)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

Procedure:

  • Dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a solution of sodium ascorbate (5 equivalents) in water.

  • Add a solution of CuSO4 (0.1 equivalents) and TBTA (0.1 equivalents) in DMSO/water.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the gold-standard assay for quantifying target protein degradation.

Materials:

  • Cell line expressing the POI

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and run equal amounts of protein on an SDS-PAGE gel. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.

Materials:

  • Cell line co-transfected with plasmids expressing the tagged POI (e.g., HA-tag) and tagged ubiquitin (e.g., His-tag)

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

  • Antibody for immunoprecipitation (e.g., anti-HA)

  • Protein A/G beads

  • Antibody for western blotting (e.g., anti-His)

Procedure:

  • Cell Treatment: Treat transfected cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated protein to accumulate) for a few hours.

  • Cell Lysis: Lyse the cells under denaturing conditions to preserve the ubiquitin linkages.

  • Immunoprecipitation: Immunoprecipitate the tagged POI using an appropriate antibody and protein A/G beads.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze by western blot using an antibody against the ubiquitin tag. An increase in the high molecular weight smear upon PROTAC treatment indicates increased ubiquitination of the POI.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., Biacore)

  • Purified VHL E3 ligase complex

  • Purified POI

  • PROTAC of interest

  • Running buffer

Procedure:

  • Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface.

  • Binary Interaction: Inject a series of concentrations of the PROTAC alone over the VHL surface to determine the binary binding affinity (Kd).

  • Ternary Interaction: Pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC. Inject these mixtures over the VHL surface to measure the ternary complex formation.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (Kd) for both binary and ternary interactions. The cooperativity (α) can be calculated as the ratio of the binary Kd to the ternary Kd.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental concepts and workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex Binds to POI ligand PROTAC PROTAC (VHL-PEG2-Ligand) VHL VHL E3 Ligase VHL->TernaryComplex Binds to VHL ligand Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Start Start: Cell Culture Treatment PROTAC Treatment (Dose Response & Time Course) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (POI & Loading Control) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis (Densitometry, DC50/Dmax) Detection->Analysis End End: Results Analysis->End

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The PEG2 linker in this compound is a critical design element that significantly influences the properties and efficacy of the resulting PROTAC. Its impact on solubility, cell permeability, and the formation of a productive ternary complex underscores the importance of rational linker design in the development of potent and selective protein degraders. This technical guide provides a foundational understanding, quantitative context, and detailed experimental protocols to aid researchers in the strategic use of this compound and the broader principles of linker optimization in the exciting field of targeted protein degradation. The continued exploration of linker chemistry will undoubtedly lead to the development of next-generation PROTACs with enhanced therapeutic potential.

References

Azido-PEG2-VHL: A Technical Guide to a Key Building Block in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful therapeutic modality. At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The modular nature of PROTACs necessitates a robust chemical toolbox for their efficient synthesis and optimization. This technical guide focuses on a pivotal component in this toolbox: Azido-PEG2-VHL .

This compound is a chemical reagent designed for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] It consists of three key components:

  • A VHL Ligand: This portion of the molecule is engineered to bind with high affinity to the VHL E3 ligase, one of the most successfully utilized ligases in PROTAC development.[5]

  • A PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) spacer. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase. PEG linkers, in particular, are valued for their ability to improve solubility and provide flexibility.

  • An Azide (B81097) (N₃) Group: This functional group makes the molecule ideally suited for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction allows for the straightforward conjugation of the VHL-linker moiety to a target protein ligand that has been functionalized with an alkyne group.

This guide provides an in-depth overview of the role of this compound in developing novel therapeutics, complete with quantitative data from representative VHL-based PROTACs, detailed experimental protocols, and visualizations of the underlying biological and chemical processes.

Core Concepts: PROTACs and the VHL-Mediated Degradation Pathway

PROTACs function by acting as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the 26S proteasome. This event-driven, catalytic mechanism allows PROTACs to be effective at very low concentrations.

The VHL E3 ligase complex (ECV) is a key regulator of protein stability, most notably of the Hypoxia-Inducible Factor (HIF-1α). VHL-based PROTACs hijack this natural process to degrade a wide array of protein targets.

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC (VHL Ligand-Linker-POI Ligand) POI->PROTAC E2 E2 Ub-conjugating Enzyme VHL VHL E3 Ligase Complex PROTAC->VHL VHL->PROTAC Recycled Ub Ubiquitin (Ub) E2->Ub transfers POI_Ub Ubiquitinated POI Ub->POI_Ub tags POI Proteasome 26S Proteasome POI_Ub->Proteasome recognized by Peptides Degraded Peptides Proteasome->Peptides

PROTAC Mechanism of Action.

The Synthetic Utility of this compound

The primary advantage of this compound is its role as a versatile building block for creating PROTAC libraries. The azide handle allows for rapid and efficient conjugation to various alkyne-modified protein binders using click chemistry. This modular approach accelerates the drug discovery process by enabling systematic modifications to the PROTAC structure—varying the target ligand, linker length, and attachment points—to optimize degradation efficiency.

Synthesis_Workflow start Start Materials reagent1 This compound start->reagent1 reagent2 Alkyne-functionalized Target Protein Ligand start->reagent2 reaction CuAAC 'Click' Reaction (e.g., CuSO₄, Sodium Ascorbate) reagent1->reaction reagent2->reaction purification Purification (e.g., HPLC) reaction->purification product Final PROTAC Molecule purification->product analysis Characterization (e.g., LC-MS, NMR) product->analysis end Ready for Biological Evaluation analysis->end

General PROTAC Synthesis Workflow.

Quantitative Data on VHL-Based PROTACs

While specific degradation data for PROTACs synthesized directly from this compound is proprietary or not publicly available, the performance of VHL-based PROTACs with similar PEG linkers provides valuable insight. The key metrics for evaluating a PROTAC are DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

Table 1: Performance of Representative VHL-Based PROTACs

PROTAC NameTarget ProteinLinker CompositionCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
MZ1BRD4PEG3HeLa~13>90
ARV-771BET proteinsPEG4LNCaP<5>95
Compound 22HDAC3PEG-basedHCT116440~77
A1874SMARCA2/4PEG4MV-4-11~1.8 (SMARCA2)>90

Note: The data presented are from various published studies and serve as examples of the potency that can be achieved with VHL-based PROTACs incorporating PEG linkers. Performance is highly dependent on the specific target, cell line, and experimental conditions.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs derived from building blocks like this compound.

Protocol 1: PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol describes a general procedure for conjugating an azide-containing VHL-linker with an alkyne-containing protein ligand.

Materials:

  • This compound

  • Alkyne-functionalized Protein of Interest (POI) ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous conditions)

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

Procedure:

  • In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 equivalents). If using THPTA, pre-mix the CuSO₄ solution with a THPTA solution (5 equivalents relative to copper).

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution (or the Cu-THPTA complex).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.

  • Upon completion, purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the final PROTAC.

  • Confirm the identity and purity of the final product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blot for DC₅₀ and Dₘₐₓ Determination

Western blotting is the gold standard for quantifying the degradation of a target protein.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the wells using ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Repeat the process for the loading control antibody.

  • Detection & Analysis: Apply the chemiluminescent substrate and capture the signal with an imager. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

  • Data Analysis: Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the general cytotoxicity of the PROTAC.

Materials:

  • Cultured cells in a 96-well plate

  • PROTAC compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway and Logic Visualization

The following diagram illustrates the detailed VHL-mediated ubiquitination cascade initiated by a PROTAC.

VHL_Pathway cluster_complex Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC PolyUb Polyubiquitin Chain (K48-linked) POI->PolyUb VHL_complex VHL-ElonginB/C-Cul2-Rbx1 (ECV Complex) PROTAC->VHL_complex VHL_complex->POI Polyubiquitinates POI (via E2) E1 E1 Activating Enzyme + ATP Ub Ubiquitin E1->Ub activates E2 E2 Conjugating Enzyme E2->VHL_complex recruited to complex Ub->E2 transfers to Proteasome 26S Proteasome PolyUb->Proteasome recognition signal Degradation POI Degradation Proteasome->Degradation

VHL-Mediated Ubiquitination Pathway.

Conclusion

This compound represents a critical enabling tool in the field of targeted protein degradation. Its well-defined structure, incorporating a potent VHL ligand and a "clickable" azide handle on a versatile PEG linker, provides a streamlined and efficient route for the synthesis of novel PROTAC therapeutics. By facilitating the rapid assembly and optimization of PROTAC libraries, such building blocks are indispensable for researchers aiming to unlock the full potential of TPD and develop next-generation medicines for a wide range of intractable diseases. This guide provides the foundational knowledge, data, and protocols necessary for scientists to effectively leverage this powerful chemical tool in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Azido-PEG2-VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC consists of two key binding moieties connected by a flexible linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This document provides a detailed protocol for the synthesis of PROTACs utilizing the versatile building block, Azido-PEG2-VHL. This reagent incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, a polyethylene (B3416737) glycol (PEG) linker to provide optimal spacing and solubility, and a terminal azide (B81097) group for facile conjugation to a protein of interest ligand via "click chemistry." The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction ideal for this purpose, enabling the rapid and modular assembly of PROTAC libraries.[1][2][3]

Signaling Pathway: Targeted Degradation of p38α

PROTACs synthesized using a VHL ligand can be designed to target a wide array of proteins. A relevant example is the targeting of p38α, a key protein kinase involved in cellular responses to stress and inflammation.[4][5] Dysregulation of the p38 MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders. A PROTAC targeting p38α would recruit the VHL E3 ligase to p38α, leading to its ubiquitination and subsequent degradation, thereby downregulating the entire signaling cascade.

p38_signaling_pathway stress Environmental Stress / Cytokines map3k MAPKKK (e.g., ASK1, TAK1) stress->map3k map2k MAPKK (MKK3/6) map3k->map2k p38 p38α map2k->p38 downstream Downstream Effectors (e.g., MK2, ATF2) p38->downstream ub Ubiquitination p38->ub degradation Proteasomal Degradation p38->degradation degraded response Cellular Response (Inflammation, Apoptosis) downstream->response protac p38α-PROTAC protac->p38 binds vhl VHL E3 Ligase protac->vhl recruits vhl->ub ub->p38 tags

Caption: p38α signaling pathway and its disruption by a VHL-based PROTAC.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound and an alkyne-functionalized ligand for a protein of interest follows a straightforward workflow, culminating in a highly pure and active molecule.

protac_synthesis_workflow start Start Materials: - this compound - Alkyne-functionalized POI Ligand reagent_prep Reagent Preparation start->reagent_prep reaction CuAAC 'Click' Reaction reagent_prep->reaction monitoring Reaction Monitoring (LC-MS) reaction->monitoring monitoring->reaction continue workup Reaction Workup & Extraction monitoring->workup complete purification Purification (HPLC / Flash Chromatography) workup->purification characterization Characterization (NMR, HRMS) purification->characterization final_product Final PROTAC characterization->final_product

Caption: General workflow for the synthesis of a VHL-based PROTAC.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis and activity of VHL-based PROTACs prepared via CuAAC. Actual values will vary depending on the specific substrates and experimental conditions.

ParameterTypical Value/RangeNotes
Synthesis
Alkyne-POI Ligand1.0 equivalentThe limiting reagent.
This compound1.1 - 1.5 equivalentsA slight excess is often used to ensure complete consumption of the limiting reagent.
Copper(II) Sulfate (B86663) (CuSO₄·5H₂O)0.01 - 0.2 equivalentsCatalyst precursor.
Sodium Ascorbate (B8700270)0.1 - 1.0 equivalentReducing agent to generate the active Cu(I) species.
Reaction Time1 - 24 hoursMonitored by LC-MS for completion.
Reaction Yield55 - 95%Highly dependent on the specific substrates and purification method.
Final Purity>95%Typically achieved by preparative HPLC.
Biological Activity
DC₅₀ (Degradation Concentration)1 nM - 10 µMConcentration of PROTAC required to degrade 50% of the target protein.
Dₘₐₓ (Maximum Degradation)>80%The maximum percentage of protein degradation achievable.

Experimental Protocols

Materials and Reagents
  • Alkyne-functionalized Protein of Interest (POI) Ligand

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvents: Anhydrous Dimethylformamide (DMF) or a mixture of tert-Butanol and water (t-BuOH/H₂O)

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bars

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the coupling of an alkyne-functionalized POI ligand with this compound.

1. Reagent Preparation:

  • Prepare a stock solution of the alkyne-functionalized POI ligand (1.0 equivalent) in the chosen reaction solvent (e.g., DMF).
  • Prepare a stock solution of this compound (1.1 equivalents) in the same solvent.
  • Prepare a fresh aqueous stock solution of sodium ascorbate (e.g., 1 M).
  • Prepare an aqueous stock solution of CuSO₄·5H₂O (e.g., 100 mM).

2. Reaction Setup:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the alkyne-functionalized POI ligand in the reaction solvent.
  • Add the this compound solution to the flask.
  • Stir the mixture at room temperature.

3. Reaction Initiation and Progression:

  • To the stirred reaction mixture, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution. A color change may be observed, indicating the formation of the Cu(I) species.
  • Allow the reaction to stir at room temperature. The reaction is typically complete within 1 to 12 hours.
  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

4. Workup and Purification:

  • Once the reaction is complete, dilute the mixture with water.
  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC.

Protocol 2: Characterization of the Synthesized PROTAC

1. Mass Spectrometry:

  • Confirm the identity of the final product by High-Resolution Mass Spectrometry (HRMS) to verify the exact mass.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra to confirm the structure of the PROTAC and ensure the absence of impurities.

3. Purity Analysis:

  • Determine the purity of the final compound using analytical HPLC, typically aiming for >95% purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive catalyst (oxidation of Cu(I) to Cu(II)).Use a freshly prepared solution of sodium ascorbate. Ensure the reaction is performed under an inert atmosphere to minimize oxygen exposure.
Poor substrate solubility.Add a co-solvent such as DMSO or use a different solvent system (e.g., t-BuOH/H₂O).
Side Product Formation Degradation of sensitive functional groups.Ensure thorough degassing of the reaction mixture before adding the copper catalyst.
Difficult Purification Co-elution of product and starting materials.Optimize the chromatography conditions (solvent gradient, column type) for better separation.

By following these detailed protocols and application notes, researchers can effectively synthesize and characterize VHL-based PROTACs for targeted protein degradation, accelerating the discovery and development of novel therapeutics.

References

Application Notes and Protocols for Azido-PEG2-VHL in PROTAC Synthesis via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.[2] Azido-PEG2-VHL is a key building block for the synthesis of VHL-based PROTACs. It incorporates the VHL ligand and a two-unit polyethylene (B3416737) glycol (PEG) linker functionalized with a terminal azide (B81097) group. This azide moiety allows for the covalent attachment of a target protein ligand using "click chemistry," a set of highly efficient and bioorthogonal reactions.[3]

The most common click chemistry reactions used in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC provides high yields and is cost-effective, while SPAAC avoids the use of a potentially cytotoxic copper catalyst, making it suitable for applications in living systems.[][5] The choice between these methods depends on the specific requirements of the synthesis and the chemical nature of the binding ligand for the protein of interest.

These application notes provide detailed protocols for the use of this compound in both CuAAC and SPAAC reactions to generate PROTACs.

Data Presentation

The efficiency of click chemistry reactions can be influenced by various factors, including the choice of catalyst, ligands, solvents, and the structure of the azide and alkyne coupling partners. While specific kinetic data for this compound is not extensively published, the following table summarizes representative quantitative data for PEGylated azides in CuAAC and SPAAC reactions to guide experimental design.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[5]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide.[6]
Typical Yield 55-90% for PROTAC synthesis.[2]Generally high, often quantitative.[7]
Reaction Rate Generally fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[5]Slower than CuAAC, highly dependent on the cyclooctyne. The presence of a PEG linker can enhance reaction rates by approximately 31 ± 16%.[8][9]
Biocompatibility Limited in vivo due to copper catalyst cytotoxicity.[5]Excellent, as the reaction is catalyst-free, making it ideal for in vivo and live-cell applications.[6]
Key Reagents Azide, Terminal Alkyne, Copper(II) Sulfate (B86663), Sodium Ascorbate (B8700270), ± Ligand (e.g., THPTA, TBTA).[10]Azide, Strained Cyclooctyne (e.g., DBCO, BCN).[6]
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole.[5]Not regioselective, can yield a mixture of regioisomers.[5]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound and an alkyne-functionalized target protein ligand.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule of interest.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (Optional, but recommended)

  • Solvent: Degassed, anhydrous DMSO, DMF, or a mixture of t-BuOH/H₂O

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in anhydrous DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.[11]

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.[10]

    • If using a ligand, prepare a 10-100 mM stock solution of THPTA or TBTA in DMSO or water.[10]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule (1.0 equivalent).

    • Add the this compound stock solution (1.1-1.2 equivalents).

    • Add the reaction solvent to achieve a final concentration of approximately 1-10 mM.

    • If using a ligand, add the THPTA or TBTA stock solution to a final concentration of 1-5 mM. It is recommended to pre-mix the CuSO₄ and ligand solution for a few minutes before adding to the main reaction.[12]

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.[10]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the CuSO₄ stock solution (0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (1.0 equivalent).[10]

    • Stir the reaction at room temperature for 12-24 hours.[1]

    • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of this compound to a strained alkyne (e.g., DBCO or BCN)-functionalized molecule.

Materials:

  • This compound

  • DBCO- or BCN-functionalized molecule of interest

  • Solvent: DMSO, PBS, or other biocompatible buffer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the DBCO- or BCN-functionalized molecule in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the DBCO- or BCN-functionalized molecule (1.0 equivalent) in the chosen solvent.

    • Add the this compound stock solution (1.1-1.5 equivalents).

    • The final reactant concentration can range from 100 µM to 10 mM, depending on the reactivity of the strained alkyne.

  • Reaction Incubation and Monitoring:

    • Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction time will depend on the specific strained alkyne and the concentration of the reactants.[8]

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can often be used directly in biological assays if the concentrations of reactants are low.

    • For purification, use reverse-phase HPLC or size-exclusion chromatography, depending on the properties of the final PROTAC.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Recycling PROTAC & VHL Recycled Ternary->Recycling Ub Ubiquitin (Ub) Ub->PolyUb Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation Leads to

Caption: PROTAC-mediated protein degradation pathway.

Click_Chemistry_Workflow start Start reagents Prepare Stock Solutions: - this compound - Alkyne-functionalized Ligand - Catalyst/Reducing Agent (for CuAAC) start->reagents reaction_setup Reaction Setup: - Combine Azide and Alkyne - Add Solvent - Degas (for CuAAC) reagents->reaction_setup initiation Initiate Reaction reaction_setup->initiation cuaac_init Add CuSO4 and Sodium Ascorbate initiation->cuaac_init CuAAC spaac_init Direct Mixing initiation->spaac_init SPAAC monitoring Monitor Progress (LC-MS) cuaac_init->monitoring spaac_init->monitoring purification Purification (HPLC / Chromatography) monitoring->purification characterization Characterization (MS, NMR) purification->characterization end Final PROTAC characterization->end

Caption: Experimental workflow for PROTAC synthesis.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG2-VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to recruit a target protein (protein of interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited component of the ubiquitin-proteasome system in PROTAC design. Azido-PEG2-VHL is a key building block for the synthesis of VHL-recruiting PROTACs. It comprises the VHL ligand, a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group. This azide functionality allows for highly efficient and bioorthogonal conjugation to a POI ligand functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" approach offers a robust and modular strategy for the rapid synthesis of PROTAC libraries for screening and optimization.

These application notes provide detailed protocols and quantitative data for the synthesis and evaluation of PROTACs using this compound and SPAAC chemistry.

Signaling Pathway and Mechanism of Action

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (VHL Ligand-Linker-POI Ligand) POI->PROTAC Binding Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase Complex PROTAC->VHL Recruitment Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Quantitative Data

The efficiency of both the SPAAC reaction and the resulting PROTAC-mediated degradation are critical for successful drug development. The following tables summarize key quantitative data.

Table 1: SPAAC Reaction Kinetics with PEG-ylated Azides and DBCO

Azide ComponentAlkyne ComponentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)Reference
Azido-PEG-LinkerDBCO-PEG~0.3 - 1.2PBS, HEPES25-37[1]
1-azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO-amine0.55 - 1.22HEPES (pH 7)25-37[1]
3-azido-L-alanineSulfo-DBCO-amine0.32 - 0.85PBS (pH 7)25-37[1]
Azide-modified AntibodyDBCO-PEG5-Antibody0.18 - 0.37PBS, HEPES25-37[1][2]

Note: The presence of a PEG linker on the DBCO-containing molecule has been shown to increase the SPAAC reaction rate by an average of 31 ± 16% due to reduced steric hindrance and improved solubility.

Table 2: Degradation Efficacy of Representative VHL-based PROTACs

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Representative BRD4 DegraderBRD4PC32.5894
Representative BRD4 DegraderBRD4EOL-121667
HDAC PROTAC 9HDAC1 / HDAC3HCT116550 / 530>90
HDAC PROTAC 22HDAC3HCT11644077
p38α Degraderp38αMDA-MB-231<100>90

DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a VHL-based PROTAC using SPAAC

This protocol describes the synthesis of a PROTAC by conjugating this compound to a DBCO-functionalized protein of interest (POI) ligand.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - DBCO-functionalized POI Ligand Dissolve Dissolve Reactants in Anhydrous DMSO Start->Dissolve React SPAAC Reaction: Mix solutions, stir at room temp (12-24h) Dissolve->React Monitor Monitor Reaction (LC-MS) React->Monitor Monitor->React Incomplete Purify Purification (Preparative HPLC) Monitor->Purify Complete Characterize Characterization (¹H NMR, MS) Purify->Characterize Final_PROTAC Final PROTAC Product Characterize->Final_PROTAC

General workflow for PROTAC synthesis via SPAAC.

Materials:

  • This compound

  • DBCO-functionalized POI ligand

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolution of Reactants:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO.

    • In a separate vial, dissolve the DBCO-functionalized POI ligand (1.0 - 1.2 equivalents) in anhydrous DMSO.

  • SPAAC Reaction:

    • Add the solution of the DBCO-functionalized POI ligand to the solution of this compound.

    • Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light, as DBCO can be light-sensitive.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS. Check for the disappearance of the starting materials and the appearance of the desired product peak with the expected mass-to-charge ratio.

  • Purification:

    • Once the reaction is complete, purify the final PROTAC using preparative reverse-phase HPLC.

    • Use a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

    • Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS.

    • Characterize the structure of the PROTAC using ¹H NMR and/or other relevant NMR techniques.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized VHL-based PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of the PROTAC on cell viability, which is important for evaluating potential cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

Materials:

  • Cell line of interest

  • Synthesized VHL-based PROTAC

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a suitable density.

  • Compound Treatment:

    • The following day, treat the cells with serial dilutions of the PROTAC. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 4: Quantitative Proteomics for Selectivity Analysis

To assess the selectivity of the PROTAC, a global proteomics approach can be employed to identify off-target protein degradation.

Proteomics_Workflow Cell_Treatment Cell Treatment (PROTAC vs. Vehicle) Lysis Cell Lysis & Protein Extraction Cell_Treatment->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion TMT_Labeling Tandem Mass Tag (TMT) Labeling Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis: Protein Identification & Quantification LC_MS->Data_Analysis Selectivity_Profile PROTAC Selectivity Profile Data_Analysis->Selectivity_Profile

Workflow for quantitative proteomics-based selectivity analysis.

Brief Protocol Outline:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation of the target protein, alongside a vehicle control.

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.

  • Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or similar isobaric labels.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

  • Selectivity Assessment: Identify proteins whose abundance is significantly decreased upon PROTAC treatment. The ideal PROTAC will only show significant degradation of the intended target protein.

Conclusion

This compound is a valuable chemical tool for the construction of VHL-recruiting PROTACs via the robust and efficient SPAAC reaction. The modularity of this approach allows for the rapid generation and optimization of potent and selective protein degraders. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation, from the initial synthesis and characterization of PROTACs to their in-depth biological evaluation. Careful consideration of reaction kinetics, degradation efficacy, and off-target effects is crucial for the successful development of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for Cell Permeability Assays of Azido-PEG2-VHL-containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. The "Azido-PEG2-VHL" component of a PROTAC refers to a common building block used in their synthesis, incorporating a VHL ligand, a polyethylene (B3416737) glycol (PEG) linker to enhance solubility and pharmacokinetic properties, and an azide (B81097) group for click chemistry-based synthesis.

A critical challenge in the development of effective PROTACs is their often-poor cell permeability, largely due to their high molecular weight and large polar surface area, which deviates from traditional small-molecule drug-like properties (Lipinski's Rule of Five).[2][3] Therefore, accurate and robust assessment of cell permeability is a crucial step in the optimization of PROTAC candidates. These application notes provide an overview and detailed protocols for the most common assays used to evaluate the cell permeability of this compound-containing PROTACs.

Key Permeability Assays

Two primary in vitro assays are widely used to assess the permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane.[4][5] It is a cost-effective method for early-stage screening to predict the passive permeability of compounds. However, PAMPA does not account for active transport or efflux mechanisms. For PROTACs, which often exhibit low passive permeability, the PAMPA assay can be a useful initial screen, though it may not fully predict cellular uptake.

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. This model is more physiologically relevant than PAMPA as it accounts for passive diffusion, active transport, and efflux mechanisms. Due to the complexities of PROTAC transport, the Caco-2 assay is often considered more informative than PAMPA. However, challenges such as low recovery due to non-specific binding and low solubility can complicate data interpretation for PROTACs. Modifications to the standard protocol, such as the addition of bovine serum albumin (BSA), can help mitigate these issues.

Data Presentation

The following tables summarize representative quantitative data for VHL-containing PROTACs from PAMPA and Caco-2 assays. It is important to note that specific permeability data for a novel this compound-containing PROTAC would need to be experimentally determined. The data presented here are for illustrative purposes to demonstrate typical data structure and expected value ranges.

Table 1: Representative PAMPA Permeability Data for VHL-containing PROTACs

PROTAC IDApparent Permeability (Pe) (10-6 cm/s)Permeability ClassificationReference
PROTAC A0.2Low
PROTAC B0.6Low-Moderate
PROTAC C< 0.1Very Low
PROTAC D2.3Moderate

Table 2: Representative Caco-2 Permeability Data for VHL-containing PROTACs

PROTAC IDPapp (A-B) (10-6 cm/s)Papp (B-A) (10-6 cm/s)Efflux Ratio (ER)Permeability Classification (A-B)Reference
PROTAC E0.350.240.7Low
PROTAC F< 0.19.6>96Very Low (High Efflux)
PROTAC G1.714.18.3Moderate (High Efflux)
dTAG-7Low--Low
ARV-110Low--Low
  • Papp (A-B): Apparent permeability from the apical (donor) to the basolateral (receiver) side.

  • Papp (B-A): Apparent permeability from the basolateral to the apical side.

  • Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well. The concentration of the compound in both wells is measured after incubation, and the apparent permeability coefficient (Pe) is calculated.

Materials:

  • 96-well PAMPA plate system (e.g., from Millipore or Corning)

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Plate:

    • Prepare the PROTAC working solution by diluting the DMSO stock in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).

    • Coat the membrane of the donor plate with 5 µL of the lipid solution.

    • Add 150 µL of the PROTAC working solution to each donor well.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate the plate assembly at room temperature for a defined period (e.g., 10-20 hours).

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Pe) using the following equation:

    Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VD * VA) / ( (VD + VA) * Area * Time )

    Where:

    • [drug]acceptor is the concentration in the acceptor well.

    • [drug]equilibrium is the concentration at equilibrium.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

Principle: This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells grown on a permeable support. By measuring the transport from the apical (A) to the basolateral (B) side and vice versa, both passive permeability and active transport (including efflux) can be assessed.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® permeable supports (e.g., 24-well or 96-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • PROTAC stock solution in DMSO

  • Bovine Serum Albumin (BSA) (optional, for modified protocol)

  • Lucifer yellow (for monolayer integrity assessment)

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the transport experiment, assess the integrity of the Caco-2 monolayer using a marker like Lucifer yellow. Transport of Lucifer yellow should be minimal.

  • Transport Experiment (A-to-B and B-to-A):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Prepare the PROTAC dosing solution in transport buffer at the desired concentration (e.g., 10 µM). For the modified protocol, include 0.25% BSA in the transport buffer.

    • For A-to-B transport: Add the PROTAC dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • For B-to-A transport: Add the PROTAC dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Visualizations

PROTAC_Permeability_Workflow cluster_assays Permeability Assessment cluster_outcomes Data Analysis cluster_decision PROTAC Candidate Selection PAMPA PAMPA Assay (Passive Diffusion) Pe Calculate P_e PAMPA->Pe Caco2 Caco-2 Assay (Passive + Active Transport) Papp Calculate P_app (A-B, B-A) Caco2->Papp Optimization Chemical Optimization Pe->Optimization Low Permeability Advancement Advance to In Vivo Studies Pe->Advancement Acceptable Permeability ER Calculate Efflux Ratio Papp->ER ER->Optimization High Efflux ER->Advancement Low Efflux Start PROTAC Candidate Start->PAMPA Initial Screen Start->Caco2 Detailed Characterization

Caption: Experimental workflow for assessing PROTAC cell permeability.

PROTAC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out This compound PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake (Permeability) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC_in->Ternary VHL VHL E3 Ligase VHL->Ternary POI Target Protein (POI) POI->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action highlighting the cell permeability step.

References

Application Notes and Protocols: Western Blot Analysis to Confirm Protein Degradation by Azido-PEG2-VHL PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1][2] They function by coopting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][3][4] An Azido-PEG2-VHL PROTAC is a specific type of PROTAC that utilizes a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a flexible polyethylene (B3416737) glycol (PEG) linker containing an azide (B81097) group for further chemical modification, to a ligand that binds a specific protein of interest (POI). This binding event brings the POI into close proximity with the VHL E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.

Western blotting is a fundamental and widely used technique to verify and quantify the degradation of a target protein following treatment with a PROTAC. This method allows for the determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy of this compound PROTACs.

Signaling Pathway of this compound PROTACs

The mechanism of action for an this compound PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for proteasomal degradation.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of this compound PROTACs is typically quantified by determining the DC50 and Dmax values. These values are derived from dose-response curves generated from Western blot data.

Table 1: Hypothetical Degradation Efficacy of an this compound-based PROTAC Targeting BRD4.

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)
HeLa242592
MDA-MB-231244588
THP-1241595

Table 2: Hypothetical Degradation Efficacy of an this compound-based PROTAC Targeting KRAS G12D.

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)
AsPC-14815075
PANC 04.034820070
HPAF-II4812080

Experimental Protocols

Experimental Workflow for Western Blot Analysis

The overall workflow for assessing PROTAC-induced protein degradation involves cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer, immunodetection, and data analysis.

WB_Workflow start Start cell_culture 1. Cell Culture & PROTAC Treatment start->cell_culture lysis 2. Cell Lysis & Lysate Collection cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer immunoblot 6. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection 7. Chemiluminescent Detection immunoblot->detection analysis 8. Data Analysis (Densitometry, DC50/Dmax) detection->analysis end End analysis->end

Caption: Western blot experimental workflow.

Protocol 1: Cell Culture and PROTAC Treatment
  • Cell Seeding: Plate the desired cell line in 6-well plates at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of harvest. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Preparation: Prepare serial dilutions of the this compound PROTAC in complete growth medium from a stock solution (typically in DMSO).

  • Cell Treatment: Remove the existing medium and add the medium containing the various concentrations of the PROTAC. Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.1%) and potentially a negative control, such as a non-degrading inhibitor.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C. The optimal incubation time may vary depending on the target protein and cell line.

Protocol 2: Cell Lysis and Protein Quantification
  • Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume (e.g., 100-200 µL per well of a 6-well plate) of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Lysate Collection: Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.

Protocol 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to normalize for protein loading.

Protocol 4: Data Analysis
  • Densitometry: Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.

  • Calculation of Degradation: Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control. The percentage of degradation is 100% minus the percentage of protein remaining.

  • Dose-Response Curve: Plot the percentage of protein degradation against the logarithm of the PROTAC concentration.

  • DC50 and Dmax Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum observed degradation).

Conclusion

Western blot analysis is an indispensable tool for the initial validation and characterization of this compound PROTACs. The protocols outlined in these application notes provide a robust framework for researchers to reliably quantify PROTAC-induced protein degradation and determine key efficacy parameters. Careful execution of these experiments will yield high-quality, reproducible data essential for advancing targeted protein degradation research and drug development.

References

Application Notes and Protocols for Azido-PEG2-VHL in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Azido-PEG2-VHL, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins of interest. This compound serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a polyethylene (B3416737) glycol (PEG) linker, and terminating in a versatile azide (B81097) group for facile conjugation to a target protein ligand via "click chemistry".

Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs function by forming a ternary complex between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This compound is a critical component in the design of VHL-recruiting PROTACs. The VHL ligand portion of the molecule binds to the VHL E3 ligase, while the azide group allows for the covalent attachment of a "warhead"—a ligand that binds to the protein targeted for degradation.

VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the VHL protein is a key regulator of the Hypoxia-Inducable Factor 1α (HIF-1α). VHL recognizes and binds to hydroxylated proline residues on HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation. This process prevents the accumulation of HIF-1α and the transcription of hypoxia-responsive genes. PROTACs containing a VHL ligand, such as those synthesized from this compound, hijack this natural process to induce the degradation of other target proteins.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling and PROTAC Mechanism of Action HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs Prolyl Hydroxylation Proteasome Proteasome HIF-1α->Proteasome Degradation VHL VHL PHDs->VHL Recognition VHL->HIF-1α Binding Ub Ub VHL->Ub Recruits E2/Ub Ub->HIF-1α Ubiquitination POI Protein of Interest PROTAC PROTAC (this compound based) POI->PROTAC Binding (Warhead) Proteasome_PROTAC Proteasome POI->Proteasome_PROTAC Degradation VHL_PROTAC VHL PROTAC->VHL_PROTAC Binding (VHL Ligand) Ub_PROTAC Ub VHL_PROTAC->Ub_PROTAC Recruits E2/Ub Ub_PROTAC->POI Ubiquitination

Caption: VHL-HIF-1α pathway and PROTAC-mediated degradation.

Experimental Protocols

Protocol 1: Synthesis of a VHL-based PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized ligand targeting a protein of interest (POI-Alkyne).

Materials:

  • This compound

  • POI-Alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of t-butanol and water)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • In a suitable reaction vessel, dissolve the POI-Alkyne (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

  • If using, add TBTA to the reaction mixture (0.1 equivalents).

  • Add the CuSO₄ solution to the reaction mixture to a final concentration of approximately 0.1 equivalents.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 0.5 equivalents.

  • Stir the reaction at room temperature. Monitor the reaction progress by an appropriate analytical technique such as LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow POI-Alkyne Alkyne-functionalized Protein of Interest Ligand CuAAC CuAAC Click Chemistry (CuSO4, NaAsc) POI-Alkyne->CuAAC This compound This compound This compound->CuAAC Purification Purification (HPLC) CuAAC->Purification PROTAC Final PROTAC Purification->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

Protocol 2: In Vitro Protein Degradation Assay using Western Blot

This protocol is for assessing the ability of a synthesized PROTAC to induce the degradation of the target protein in cultured cells.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with the primary antibody against the target protein, followed by the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[1][2]

Protocol 3: In Vivo Evaluation of a VHL-based PROTAC in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a PROTAC.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Tumor cells expressing the target protein

  • Synthesized PROTAC formulated in a suitable vehicle (e.g., PBS with 50% hydroxypropyl β-cyclodextrin)

  • Vehicle control

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • PROTAC Administration: Randomize the mice into treatment and control groups. Administer the PROTAC (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Tumor Growth Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, collect tumors and other tissues to assess target protein degradation by Western blot or other methods.

  • Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between the treatment and control groups.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis and activity of VHL-based PROTACs, compiled from various literature sources. These values should be considered as a general guide, as the optimal parameters will be specific to the target protein and the warhead used.

Table 1: Representative Reaction Parameters for PROTAC Synthesis via CuAAC

ParameterValue
Equivalents of this compound1.1 - 1.5
Equivalents of CuSO₄0.1 - 0.2
Equivalents of Sodium Ascorbate0.5 - 1.0
Reaction Time1 - 12 hours
Typical Yield50 - 90%

Table 2: Representative In Vitro Activity of VHL-based PROTACs

ParameterRepresentative Value
DC₅₀ (Degradation)1 - 100 nM
Dₘₐₓ (Maximum Degradation)> 90%
Time to Dₘₐₓ4 - 24 hours
Ternary Complex EC₅₀ (NanoBRET)10 - 500 nM

Table 3: Representative In Vivo Parameters for a VHL-based PROTAC

ParameterRepresentative Value
Dosing RouteIntraperitoneal (IP) or Oral (PO)
Dose10 - 50 mg/kg
Dosing ScheduleDaily or every other day
Tumor Growth Inhibition (TGI)> 50%
In Vivo Target Degradation> 75%

Troubleshooting and Optimization

  • Low PROTAC Synthesis Yield: Ensure anhydrous conditions and an inert atmosphere. Optimize the solvent system and reaction temperature.

  • Poor In Vitro Degradation:

    • Confirm the binding of the warhead to the target protein and the VHL ligand to VHL.

    • Synthesize PROTACs with different linker lengths and attachment points.

    • Verify cell permeability of the PROTAC.

  • Lack of In Vivo Efficacy:

    • Assess the pharmacokinetic properties of the PROTAC (e.g., solubility, metabolic stability, plasma exposure).

    • Optimize the dosing regimen.

    • Confirm target engagement and degradation in tumor tissue.

References

Designing a New PROTAC using Azido-PEG2-VHL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] This is achieved through a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[3]

This application note provides a detailed guide for the design and synthesis of novel PROTACs utilizing the versatile building block, Azido-PEG2-VHL. This reagent incorporates a VHL ligand pre-functionalized with a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group. The azide moiety allows for facile and efficient conjugation to a POI ligand functionalized with an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[4][5] This modular approach accelerates the synthesis of PROTAC libraries for the rapid optimization of target degradation.

PROTAC Mechanism of Action

The fundamental principle of PROTAC action is to induce the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

PROTAC Synthesis using this compound via Click Chemistry

The synthesis of a PROTAC using this compound and a POI ligand functionalized with a terminal alkyne is a straightforward process leveraging the efficiency of CuAAC.

PROTAC_Synthesis_Workflow Azido_VHL This compound Reaction CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) Azido_VHL->Reaction Alkyne_POI Alkyne-functionalized POI Ligand Alkyne_POI->Reaction PROTAC Final PROTAC Reaction->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

PROTAC Synthesis Workflow
Experimental Protocol: PROTAC Synthesis via CuAAC

Materials:

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.0-1.2 eq) in a mixture of tert-butanol and water (e.g., 1:1 v/v). If solubility is an issue, DMF can be used as a co-solvent.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Characterization of the Newly Synthesized PROTAC

A comprehensive evaluation of a novel PROTAC involves a series of in vitro and cellular assays to determine its binding affinity, ability to form a ternary complex, and ultimately, its efficacy in degrading the target protein.

Quantitative Data Summary

The following table provides a representative summary of the types of quantitative data that should be collected to characterize a new VHL-based PROTAC. The values presented are hypothetical and will vary depending on the specific POI ligand and the resulting PROTAC.

PROTAC IDTarget ProteinCell LineVHL Binding (Kd, nM)POI Binding (Kd, nM)Ternary Complex Cooperativity (α)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-X-PEG2BRD4HeLa15050525>90
PROTAC-Y-PEG2Kinase Z22Rv1120201010>95
  • Kd: Dissociation constant, a measure of binding affinity.

  • α: Cooperativity factor, where α > 1 indicates positive cooperativity in ternary complex formation.

  • DC₅₀: Concentration of PROTAC required to induce 50% degradation of the target protein.

  • Dₘₐₓ: Maximum percentage of target protein degradation.

Key Experimental Protocols

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding kinetics and affinity of the PROTAC to the POI and VHL, and to assess the formation and stability of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant POI and VHL-ElonginB-ElonginC (VCB) complex

  • Synthesized PROTAC

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the VHL-E3 ligase complex onto the sensor chip surface via amine coupling.

  • Binary Interaction (PROTAC-VHL): Inject serial dilutions of the PROTAC over the immobilized VHL surface to determine the binding affinity (Kd).

  • Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject serial dilutions of the PROTAC to determine its Kd for the target.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the POI and the PROTAC over the immobilized VHL surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to calculate association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (Kd). The cooperativity of ternary complex formation can also be determined.

Western Blotting for Protein Degradation

Objective: To quantify the dose- and time-dependent degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours) to determine the DC₅₀. For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

Case Study: Targeting BRD4 for Degradation

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated cancer target. Several successful PROTACs have been developed to induce its degradation. The degradation of BRD4 leads to the downregulation of key oncogenes such as c-MYC.

BRD4 Signaling Pathway

BRD4_Signaling cluster_0 PROTAC Intervention cluster_1 Cellular Machinery PROTAC BRD4-targeting PROTAC (this compound based) BRD4 BRD4 PROTAC->BRD4 Binds to VHL VHL E3 Ligase VHL->PROTAC Recruited by Proteasome Proteasome BRD4->Proteasome Targeted for Degradation Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Super_Enhancer Super-Enhancer Acetylated_Histones->Super_Enhancer Transcription_Machinery Transcription Machinery Super_Enhancer->Transcription_Machinery Recruits cMYC_Gene c-MYC Gene Transcription_Machinery->cMYC_Gene Activates Transcription cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation Promotes

BRD4 Degradation Pathway

Conclusion

The use of this compound as a building block for PROTAC synthesis offers a streamlined and efficient approach to the development of novel protein degraders. The modularity of the click chemistry reaction allows for the rapid generation and evaluation of PROTAC libraries, facilitating the optimization of linker length and composition, which are critical determinants of PROTAC efficacy. The detailed protocols and characterization methods outlined in this application note provide a robust framework for researchers to design, synthesize, and validate new PROTACs for a wide range of therapeutic targets.

References

Application Notes and Protocols for Azido-PEG2-VHL in Targeted Kinase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This approach offers a powerful strategy to target proteins previously considered "undruggable."

Azido-PEG2-VHL is a key building block in the construction of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. It comprises the VHL ligand, a short polyethylene (B3416737) glycol (PEG) linker to enhance solubility and optimize spatial orientation, and a terminal azide (B81097) group. The azide functionality allows for efficient and specific conjugation to a kinase inhibitor containing a compatible alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This modular approach enables the rapid synthesis of a library of PROTACs for the targeted degradation of specific kinases.

This document provides detailed application notes and protocols for the use of this compound in the development of kinase-degrading PROTACs, with a focus on experimental design, data interpretation, and key methodologies.

Mechanism of Action

A PROTAC synthesized using this compound functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Kinase (Protein of Interest) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binding PROTAC Kinase Inhibitor-PEG2-VHL Ligand (PROTAC) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Recruitment Ternary->PROTAC Recycling Ternary->VHL Ub_POI Poly-ubiquitinated Kinase Ternary->Ub_POI Ubiquitin Transfer (from E2) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Mechanism of PROTAC-induced kinase degradation.

Data Presentation: Quantitative Analysis of Kinase Degradation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target kinase. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative quantitative data for VHL-based PROTACs targeting p38α MAPK and EGFR. While not all of these were explicitly synthesized using the commercial "this compound" reagent, they represent the expected performance of such constructs.

Table 1: Degradation of p38α by a VHL-based PROTAC (NR-11c)

Cell LinePROTAC Concentration% p38α DegradationDC50 (nM)Dmax (%)
MDA-MB-23110 nM~50%11.55>95%
(Breast Cancer)100 nM>90%
1 µM>95%

Data adapted from a study on a VHL-based p38α PROTAC, NR-11c, which has a structure analogous to one synthesized via click chemistry with an azido-VHL ligand.[1]

Table 2: Time-Course of p38α Degradation by NR-11c in MDA-MB-231 Cells

Time Point (hours)% p38α Remaining (at 1 µM)
0100%
2~70%
4~40%
8<20%
24<5%

This table illustrates the kinetics of degradation, showing significant reduction of the target protein within hours of treatment.

Table 3: Degradation of EGFR by VHL-based PROTACs

PROTACTarget EGFR MutantCell LineDC50 (nM)Dmax (%)Reference
PROTAC 3 (Gefitinib-based)Exon 19 DeletionHCC82711.7>90%[2]
L858RH325522.3>90%[2]
MS39 (Gefitinib-based)Exon 19 DeletionHCC8275.0>90%[2]
L858RH32553.3>90%[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize a novel kinase-degrading PROTAC synthesized using this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro & Cellular Assays cluster_analysis Data Analysis A Synthesize Alkyne- modified Kinase Inhibitor C Click Chemistry (CuAAC or SPAAC) A->C B This compound B->C D Purify and Characterize PROTAC C->D E Western Blot for Kinase Degradation (Dose-response & Time-course) D->E F Immunoprecipitation for Ubiquitination E->F G Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->G H Downstream Signaling Analysis (Western Blot) E->H I Calculate DC50 & Dmax E->I J Confirm Ubiquitination F->J K Determine IC50 G->K L Assess Pathway Inhibition H->L

Experimental workflow for PROTAC evaluation.
Protocol 1: Western Blot Analysis of Kinase Degradation

This protocol is to quantify the dose- and time-dependent degradation of the target kinase.

Materials:

  • Cell line expressing the target kinase

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Dose-Response: Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 10x DC50) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 2: Immunoprecipitation (IP) for Ubiquitination Analysis

This protocol is to confirm that the PROTAC-mediated degradation is dependent on the ubiquitination of the target kinase.

Materials:

  • Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (containing 1% SDS)

  • IP dilution buffer (e.g., Triton X-100 based buffer without SDS)

  • Primary antibody against the target kinase or ubiquitin

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that gives significant degradation (e.g., 1 µM) for a shorter time period (e.g., 4-6 hours). Co-treat with a proteasome inhibitor like MG132 (10 µM) for the last 4 hours to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse cells in denaturing lysis buffer and heat to 95°C for 10 minutes to dissociate protein complexes.

  • Lysate Preparation: Dilute the lysate 10-fold with IP dilution buffer to reduce the SDS concentration.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-target kinase) overnight at 4°C.

    • Add protein A/G beads and incubate for another 2-4 hours.

  • Washes: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination smear of the immunoprecipitated target kinase.

Protocol 3: Cell Viability Assay

This protocol is to assess the functional consequence of kinase degradation on cell proliferation.

Materials:

  • Cells of interest

  • PROTAC compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent and solubilization solution

  • Luminometer or microplate reader

Procedure (using CellTiter-Glo®):

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well) in 90 µL of medium and incubate overnight.

  • Compound Treatment: Add 10 µL of serially diluted PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Record the luminescence using a luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway Visualizations

Degradation of a target kinase by a PROTAC leads to a more sustained and complete shutdown of its downstream signaling pathways compared to traditional inhibitors.

p38 MAPK Signaling Pathway Degradation

p38_Pathway cluster_upstream Upstream Activators cluster_p38 p38α Degradation cluster_downstream Downstream Effectors Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38a p38α Kinase MAP2K->p38a PROTAC p38α-PROTAC p38a->PROTAC Degradation Proteasomal Degradation p38a->Degradation MK2 MK2 p38a->MK2 Activation ATF2 ATF2 p38a->ATF2 Activation VHL VHL E3 Ligase PROTAC->VHL PROTAC->Degradation Ub VHL->Degradation Ub CellularResponse Inflammation, Apoptosis, Cell Cycle Arrest MK2->CellularResponse ATF2->CellularResponse

p38 MAPK pathway illustrating PROTAC-mediated degradation.
EGFR Signaling Pathway Degradation

EGFR_Pathway cluster_receptor EGFR Degradation at Membrane cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR PROTAC EGFR-PROTAC EGFR->PROTAC Degradation Proteasomal Degradation EGFR->Degradation PI3K PI3K EGFR->PI3K GRB2 GRB2/SOS EGFR->GRB2 VHL VHL E3 Ligase PROTAC->VHL PROTAC->Degradation Ub VHL->Degradation Ub AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Proliferation, Survival, Metabolism mTOR->Response RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

EGFR signaling pathway showing PROTAC-mediated degradation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Click Chemistry Reactions with Azido-PEG2-VHL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-VHL. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My click chemistry reaction with this compound has failed or is showing very low yield. What are the most common causes?

Low or no product formation in a CuAAC reaction is a frequent issue that can often be attributed to a few key factors:

  • Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). It is readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture. This is one of the most common reasons for reaction failure.

  • Poor Reagent Quality or Degradation: The integrity of your starting materials is critical. This compound, with its complex structure, can be susceptible to degradation if not stored properly. Similarly, the alkyne substrate, the reducing agent (like sodium ascorbate), and the copper source must be of high purity and not degraded.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, inappropriate solvent choice, wrong temperature, or an unsuitable pH can all significantly hinder the reaction's progress.

  • Presence of Inhibitors: Certain functional groups in your alkyne substrate or contaminants in your reaction mixture can chelate the copper catalyst, rendering it inactive. Buffers containing primary amines (e.g., Tris) can also interfere with the catalyst.[1]

Q2: I suspect my copper catalyst is being oxidized. How can I prevent this?

Maintaining the active Cu(I) state is crucial for a successful reaction. Here are several strategies to prevent catalyst oxidation:

  • Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes) before adding the catalyst.

  • Use a Reducing Agent: A fresh solution of a reducing agent, most commonly sodium ascorbate, should be used to reduce any Cu(II) to Cu(I) in situ. An excess of the reducing agent is often recommended.

  • Work Under an Inert Atmosphere: For particularly sensitive reactions, performing the entire experiment in a glovebox can be highly beneficial. At a minimum, ensure your reaction vessel is sealed to limit oxygen ingress.

  • Utilize a Stabilizing Ligand: Copper-chelating ligands not only stabilize the Cu(I) oxidation state but also accelerate the reaction and protect sensitive biomolecules from oxidative damage.[2] For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[3][4]

Q3: How can I check the quality and stability of my this compound?

The stability of this compound is paramount for a successful conjugation.

  • Proper Storage: Store this compound at -20°C or -80°C for long-term stability, protected from light and moisture.

  • Fresh Solutions: Prepare solutions of this compound fresh for each reaction. If a stock solution must be made, it should be stored at a low temperature and used promptly.

  • Analytical Verification: The purity and integrity of this compound can be verified using analytical techniques such as LC-MS to check for the correct mass and NMR spectroscopy to confirm its structure and identify any degradation products.[5]

Q4: The VHL ligand contains a hydroxyproline (B1673980) moiety. Could this be interfering with the copper catalyst?

The hydroxyproline in the VHL ligand is a key recognition element for the VHL E3 ligase. While there is no definitive evidence in the search results to suggest that the hydroxyproline moiety itself strongly chelates and deactivates the copper catalyst, it is a possibility given the presence of hydroxyl and amide groups. If you suspect catalyst inhibition, consider the following:

  • Increase Ligand Concentration: Using a higher concentration of a strong copper-chelating ligand like THPTA can help to outcompete any potential weak chelation from the VHL moiety and keep the copper catalytically active.

  • Add Sacrificial Metals: In some cases, the addition of other metal ions like Zn(II) or Ni(II) can act as sacrificial agents, binding to interfering functional groups and leaving the Cu(I) free to catalyze the reaction.

Q5: I'm observing poor solubility of my this compound or alkyne partner in the reaction solvent. What should I do?

PROTAC molecules and their precursors are often large and can have limited solubility.

  • Co-solvents: Use a mixture of solvents. This compound is generally soluble in DMSO. For the click reaction, a common solvent system is a mixture of an organic solvent like DMSO, DMF, or t-BuOH with water.

  • Adjust Solvent Ratios: If you observe precipitation, you can try adjusting the ratio of the organic solvent to water to improve solubility.

  • Sonication: Gentle sonication can sometimes help to dissolve starting materials.

  • Lower Concentration: If solubility issues persist, running the reaction at a lower concentration may be necessary, which might require a longer reaction time.

Troubleshooting Workflow

If your click chemistry reaction with this compound is failing, follow this logical troubleshooting workflow to identify and solve the problem.

TroubleshootingWorkflow Troubleshooting Failed this compound Click Chemistry cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_inhibition Inhibition/Side Reactions start Failed or Low-Yield Reaction (Verified by LC-MS) catalyst_check Is the Copper Catalyst Active? start->catalyst_check Start Here catalyst_solution Solution: - Use freshly prepared sodium ascorbate. - Thoroughly degas all solvents. - Work under an inert atmosphere (N2 or Ar). - Use a stabilizing ligand (e.g., THPTA). catalyst_check->catalyst_solution reagent_check Are this compound and Alkyne Substrate Intact? catalyst_check->reagent_check If catalyst is likely active success Successful Reaction catalyst_solution->success reagent_solution Solution: - Verify integrity with LC-MS and/or NMR. - Use fresh, high-purity reagents. - Ensure proper storage conditions (-20°C or -80°C). reagent_check->reagent_solution conditions_check Are the Reaction Conditions Optimal? reagent_check->conditions_check If reagents are pure reagent_solution->success conditions_solution Solution: - Optimize solvent system (e.g., DMSO/water). - Check pH (typically 7-8). - Adjust stoichiometry (slight excess of one reagent). - Vary temperature and reaction time. conditions_check->conditions_solution inhibition_check Is there Catalyst Inhibition or Side Product Formation? conditions_check->inhibition_check If conditions are appropriate conditions_solution->success inhibition_solution Solution: - Avoid interfering buffers (e.g., Tris). - Increase ligand concentration. - Add sacrificial metals (Zn(II), Ni(II)). - Analyze side products by LC-MS. inhibition_check->inhibition_solution inhibition_solution->success

Caption: A step-by-step workflow for troubleshooting failed click chemistry reactions.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for CuAAC in the context of PROTAC synthesis. These are starting points and may require optimization for your specific alkyne substrate and experimental setup.

ParameterRecommended RangeNotes
Reactant Ratio 1:1.1 to 1:1.5 (this compound : Alkyne)A slight excess of the less complex or more readily available component can help drive the reaction to completion.
Solvent DMSO/water, DMF/water, t-BuOH/waterThe ratio should be optimized to ensure solubility of all reactants.
Copper(II) Source (e.g., CuSO₄) 0.05 - 0.2 equivalents (5 - 20 mol%)Higher concentrations may be needed for sterically hindered substrates.
Reducing Agent (Sodium Ascorbate) 0.1 - 1.0 equivalents (10 - 100 mol%)Should be prepared fresh. A 2-5 fold excess relative to the copper source is common.
Copper Ligand (e.g., THPTA) 1-5 equivalents relative to Copper(II)Essential for protecting the catalyst and biomolecules. Pre-mixing with the copper source is recommended.
Temperature Room Temperature (20-25 °C)Gentle heating (e.g., 30-40 °C) may be beneficial for slow reactions, but monitor for degradation.
Reaction Time 1 - 24 hoursMonitor reaction progress by LC-MS to determine the optimal time.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general method for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed Solvents (e.g., DMSO and deionized water)

  • Reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in degassed DMSO.

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible degassed solvent (e.g., DMSO).

    • Prepare a fresh stock solution of Copper(II) Sulfate (e.g., 20 mM in deionized water).

    • Prepare a fresh stock solution of THPTA (e.g., 50 mM in deionized water).

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in deionized water) immediately before use.

  • Reaction Setup:

    • In a reaction vessel, add the this compound solution (1.0 equivalent).

    • Add the alkyne-functionalized molecule solution (1.1-1.2 equivalents).

    • Add the appropriate volume of degassed DMSO and/or water to achieve the desired reaction concentration and solvent ratio.

    • Sparge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition:

    • In a separate tube, pre-mix the Copper(II) Sulfate solution (0.1 equivalents) and the THPTA solution (0.5 equivalents). Allow them to complex for a few minutes.

    • Add the copper/ligand mixture to the reaction vessel.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (0.5 equivalents).

    • Seal the reaction vessel and stir the mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.

    • The product can be purified by preparative HPLC or other suitable chromatographic techniques.

Signaling Pathways and Workflows

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway

CuAAC_Pathway CuAAC Reaction Pathway Azide This compound (R-N3) Product 1,4-Disubstituted Triazole Product Azide->Product Alkyne Alkyne Substrate (R'-C≡CH) Alkyne->Product Cu_I Cu(I) Catalyst Cu_I->Product Catalyzes

Caption: The general pathway of a copper(I)-catalyzed click chemistry reaction.

LC-MS Analysis Workflow for Reaction Monitoring

LCMS_Workflow LC-MS Reaction Monitoring Workflow start Start Reaction aliquot Take a small aliquot from the reaction mixture start->aliquot quench Quench the aliquot (e.g., with EDTA or dilute) aliquot->quench inject Inject onto LC-MS quench->inject analyze Analyze Data: - Look for starting material masses - Look for expected product mass - Identify any side product masses inject->analyze decision Is reaction complete? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up and Purification decision->workup Yes continue_rxn->aliquot

Caption: A workflow for monitoring the progress of a click reaction using LC-MS.

References

Optimizing the linker length of Azido-PEG2-VHL for a target protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the linker length of Azido-PEG2-VHL for your target protein of interest (POI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Troubleshooting Guide

This section addresses common problems encountered during the optimization of PROTACs utilizing an this compound E3 ligase ligand.

Problem 1: Low or No Target Protein Degradation Despite Good Binary Binding

You've confirmed that your PROTAC binds to both the target protein and the VHL E3 ligase complex in binary assays, but you observe minimal or no degradation of the target protein in cellular assays.

Potential Linker-Related Causes:

  • Suboptimal Linker Length: The most common issue is an incorrect linker length.[1] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable and productive ternary complex.[1][2] Conversely, a linker that is too long may not effectively bring the target protein and the E3 ligase into close enough proximity for efficient ubiquitination.[1][2]

  • Incorrect Linker Rigidity: The flexibility of the linker is crucial. A linker that is too flexible might lead to non-productive binding events, while a linker that is too rigid may not allow for the necessary conformational adjustments to form a productive ternary complex.

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.

Troubleshooting Workflow:

A systematic approach is essential to diagnose and resolve the issue.

Troubleshooting_Workflow_1 cluster_0 Initial Observation cluster_1 Linker Optimization cluster_2 Biophysical Analysis cluster_3 Cellular Analysis No_Degradation No/Low Target Degradation Synthesize_Library Synthesize PROTAC Library (Varying PEG lengths) No_Degradation->Synthesize_Library Hypothesis: Suboptimal Linker Test_Degradation Test Degradation Efficiency (e.g., Western Blot, DC50) Synthesize_Library->Test_Degradation Identify_Optimal_Length Identify Optimal Linker Length Test_Degradation->Identify_Optimal_Length Assess_Ternary_Complex Assess Ternary Complex Formation (SPR, ITC, NanoBRET) Identify_Optimal_Length->Assess_Ternary_Complex If degradation is still poor Analyze_Cooperativity Analyze Cooperativity Assess_Ternary_Complex->Analyze_Cooperativity Permeability_Assay Cell Permeability Assay (e.g., Caco-2) Analyze_Cooperativity->Permeability_Assay If complex formation is weak Efflux_Assay Cellular Efflux Assay Permeability_Assay->Efflux_Assay VHL_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein->Ternary_Complex PROTAC This compound PROTAC PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->VHL_Complex Binds to E3 Ubiquitin Ubiquitin Ubiquitin->E1 Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Experimental_Workflow Start Start: Define Target Protein Synthesis Synthesize PROTAC Library (Varying Azido-PEGn-VHL linkers) Start->Synthesis Degradation_Screen Primary Screen: Western Blot for Degradation Synthesis->Degradation_Screen Dose_Response Dose-Response Curve (Determine DC50 and Dmax) Degradation_Screen->Dose_Response Ternary_Complex_Analysis Biophysical Analysis: Ternary Complex Formation (SPR/ITC) Dose_Response->Ternary_Complex_Analysis Cellular_Assays Cell-Based Assays: Ubiquitination, Permeability Ternary_Complex_Analysis->Cellular_Assays Functional_Assays Functional Assays: Phenotypic Response Cellular_Assays->Functional_Assays Lead_Optimization Lead PROTAC Candidate(s) Identified Functional_Assays->Lead_Optimization

References

Technical Support Center: Overcoming Steric Hindrance in Azido-PEG2-VHL Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-VHL conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to steric hindrance during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical tool used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It consists of three components:

  • A VHL ligand: This part of the molecule binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the cell's protein disposal system.[4][5]

  • A PEG2 linker: A short polyethylene (B3416737) glycol spacer that provides solubility and connects the VHL ligand to the azide (B81097) group.

  • An azide (N3) group: This functional group is used for "click chemistry," a highly efficient and specific reaction for conjugating the this compound to another molecule.

PROTACs synthesized using this compound can be used to selectively target and degrade specific proteins within the cell.

Q2: What is steric hindrance and how does it affect this compound conjugation?

Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction. In the context of this compound conjugation, the bulky nature of the VHL ligand and the molecule it is being attached to can prevent the azide and its reaction partner (an alkyne) from getting close enough to react efficiently. This can lead to:

  • Low reaction yields

  • Slow reaction rates

  • Incomplete conjugation

  • Lack of site-specificity in protein conjugation

Q3: What are the main chemical reactions used to conjugate this compound?

The primary methods for conjugating this compound involve "click chemistry," specifically the reaction between an azide and an alkyne. The two most common types are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a very robust and high-yielding reaction that uses a copper(I) catalyst. While generally tolerant of steric hindrance, the copper catalyst can sometimes be toxic to biological samples.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (B158145). It is highly biocompatible, making it ideal for use in living systems. However, SPAAC can be more sensitive to steric hindrance than CuAAC.

Q4: How can I choose between CuAAC and SPAAC for my experiment?

The choice depends on your specific application:

  • Choose CuAAC if:

    • You are working with purified components in vitro.

    • High reaction speed and yield are critical.

    • Your molecules are not sensitive to copper.

  • Choose SPAAC if:

    • You are working in a biological environment (e.g., live cells).

    • Copper toxicity is a concern.

    • You need a highly bioorthogonal reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound conjugation, with a focus on overcoming steric hindrance.

Problem Possible Cause Recommended Solution
Low or No Conjugation Product Steric Hindrance: The bulky this compound and your target molecule are preventing the click chemistry reaction from occurring efficiently.1. Optimize the Linker: If possible, use a longer PEG linker on either your target molecule or by synthesizing a custom Azido-PEGn-VHL with n > 2. Longer linkers increase the distance between the bulky components, reducing steric clash. 2. Optimize Reaction Conditions: For CuAAC: Increase reaction time and/or temperature. Use a copper-stabilizing ligand to improve catalyst performance. For SPAAC: Increase the concentration of reactants and reaction time.
Inefficient Click Chemistry Reaction: The chosen click chemistry method may not be optimal for your sterically hindered system.1. Switch Click Chemistry Method: If you are using SPAAC and getting low yields, consider trying CuAAC if your experimental system allows. CuAAC is often less sensitive to steric hindrance. 2. Optimize CuAAC Catalyst: Use a ligand that is known to accelerate reactions with sterically hindered substrates. Polydentate ligands can be particularly effective. 3. Optimize SPAAC Cyclooctyne: Choose a more reactive cyclooctyne. The reactivity of cyclooctynes can vary, so testing different ones may improve your yield.
Poor Solubility of Reactants: this compound or your target molecule may not be fully dissolved, leading to a poor reaction.1. Add a Co-solvent: Use a small amount of a water-miscible organic solvent like DMSO or DMF to improve solubility.
Non-Specific Conjugation (for proteins) Multiple Reactive Sites: If you are conjugating to a protein, there may be multiple accessible sites for the reaction to occur.1. Site-Directed Mutagenesis: If possible, introduce a unique reactive handle (e.g., a non-natural amino acid with an alkyne group) at a specific, solvent-exposed location on your protein.
Degradation of Biomolecules (CuAAC) Copper Toxicity: The copper catalyst in CuAAC can be harmful to sensitive biomolecules like proteins or nucleic acids.1. Use a Copper-Stabilizing Ligand: Ligands not only accelerate the reaction but also protect biomolecules from copper-induced damage. 2. Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. 3. Switch to SPAAC: If copper toxicity remains an issue, switching to the copper-free SPAAC method is the best solution.

Data Presentation

The following tables summarize quantitative data to aid in the rational design of your this compound conjugation experiments.

Table 1: Effect of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBN2>1000<20
BRD4CRBN318~90
BRD4CRBN44.9>95
ERαVHL~3 (12 atoms)~50~75
ERαVHL~4 (16 atoms)~25~90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Comparison of Reaction Rates for Different Cyclooctynes in SPAAC

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideRelative ReactivityReference
BCN~0.3Moderate
DBCO~0.9High
DIBO~0.1Low

Table 3: Comparison of CuAAC and SPAAC for Sterically Hindered Substrates

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Effect of Steric Hindrance Generally less sensitive to steric bulk.Can be significantly slowed down by bulky substrates.
Typical Reaction Yields Often high to quantitative.Can be lower, especially with hindered substrates.
Biocompatibility Limited by copper cytotoxicity.Excellent, as it is catalyst-free.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Sterically Hindered Substrate

This protocol provides a starting point for conjugating this compound to an alkyne-modified protein. Optimization may be required.

Materials:

  • This compound

  • Alkyne-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (optional, for poorly soluble reactants)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 5-10 fold molar excess of the this compound is often a good starting point. If needed, add a small amount of DMSO (final concentration <10%).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand stock solutions. A ligand-to-copper ratio of 5:1 is commonly used to protect the biomolecule.

  • Initiate the Reaction: Add the copper/ligand premix to the reaction mixture containing the protein and this compound.

  • Add the Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be around 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing. For particularly hindered substrates, incubation at 37°C for a shorter period may be beneficial.

  • Purification: Remove excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis: Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Sterically Hindered Substrate

This protocol describes the conjugation of this compound to a protein modified with a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Cyclooctyne-modified protein (in an amine-free buffer, e.g., PBS, pH 7.4)

  • DMSO (for dissolving the cyclooctyne reagent if it is not water-soluble)

Procedure:

  • Prepare the Reactants: Ensure the cyclooctyne-modified protein is at a suitable concentration (e.g., 1-5 mg/mL). Dissolve the this compound in a compatible solvent (e.g., buffer or DMSO).

  • Initiate the Reaction: Add a 3-10 fold molar excess of the this compound solution to the cyclooctyne-modified protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours or at 4°C for 24-48 hours with gentle agitation. Longer reaction times are often necessary for SPAAC, especially with sterically hindered substrates.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted this compound.

  • Analysis: Characterize the final conjugate using SDS-PAGE, mass spectrometry, or other appropriate analytical techniques.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound conjugation.

VHL_Ubiquitination_Pathway cluster_normoxia Normoxia cluster_PROTAC PROTAC Action HIF1a HIF-1α PHD PHD HIF1a->PHD O₂ HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Hydroxylation VHL_complex VHL E3 Ligase Complex HIF1a_OH->VHL_complex Binding HIF1a_Ub Polyubiquitinated HIF-1α VHL_complex->HIF1a_Ub Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome HIF1a_Ub->Proteasome Degradation Degradation Proteasome->Degradation TargetProtein Target Protein TernaryComplex Ternary Complex TargetProtein->TernaryComplex PROTAC This compound -based PROTAC PROTAC->TernaryComplex VHL_complex2 VHL E3 Ligase Complex VHL_complex2->TernaryComplex Target_Ub Polyubiquitinated Target Protein TernaryComplex->Target_Ub Ubiquitination Proteasome2 Proteasome Target_Ub->Proteasome2 Degradation2 Degradation Proteasome2->Degradation2 Ub2 Ubiquitin Ub2->VHL_complex2

Caption: VHL E3 Ligase Pathway and PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Low/No Conjugation Product Check_Purity Check Purity and Concentration of Reactants Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Concentration) Check_Purity->Optimize_Conditions Reactants OK Change_Linker Use Longer PEG Linker Optimize_Conditions->Change_Linker Suspect Steric Hindrance Switch_Chemistry Switch Click Chemistry (SPAAC vs. CuAAC) Optimize_Conditions->Switch_Chemistry Still Low Yield Success Successful Conjugation Change_Linker->Success Optimize_CuAAC Optimize CuAAC: - Use accelerating ligand - Adjust Cu concentration Switch_Chemistry->Optimize_CuAAC Using CuAAC Optimize_SPAAC Optimize SPAAC: - Use more reactive cyclooctyne Switch_Chemistry->Optimize_SPAAC Using SPAAC Optimize_CuAAC->Success Optimize_SPAAC->Success

Caption: Troubleshooting Workflow for Low Conjugation Yield.

References

Technical Support Center: Enhancing the In-vivo Stability of Azido-PEG2-VHL-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the in-vivo stability of Azido-PEG2-VHL-containing PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in-vivo stability of this compound-containing PROTACs?

A1: PROTACs, particularly those with this compound components, often face in-vivo stability challenges due to their unique tripartite structure. Key factors contributing to poor stability include:

  • Metabolic Instability of the Linker: Polyethylene glycol (PEG) linkers, while offering good solubility, can be susceptible to oxidative metabolism in vivo.[1][2] The ether linkages can be cleaved by cytochrome P450 enzymes, primarily in the liver.

  • VHL Ligand Cleavage: The VHL E3 ligase ligand itself can be a site of metabolic degradation. Recent studies have identified that prolyl endopeptidases can cleave the VHL ligand moiety, leading to inactivation of the PROTAC.[3]

  • Poor Pharmacokinetic (PK) Properties: PROTACs are often large molecules with high molecular weight, which can lead to poor cell permeability, low oral bioavailability, and rapid clearance from circulation.[4]

  • Chemical Instability: Some chemical functionalities within the PROTAC structure can be labile under physiological conditions. For instance, molecules like thalidomide (B1683933) and its derivatives can be susceptible to hydrolysis.

Q2: How does the Azido-PEG2 linker specifically impact the in-vivo stability of a VHL-containing PROTAC?

A2: The Azido-PEG2 linker plays a significant role in both the physical and metabolic properties of the PROTAC:

  • Flexibility and Ternary Complex Formation: The flexibility of the PEG linker is crucial for allowing the PROTAC to induce a productive ternary complex between the target protein and the VHL E3 ligase. However, excessive flexibility can also expose metabolic sites.

  • Susceptibility to Oxidative Metabolism: As mentioned, the ethylene (B1197577) glycol units are prone to oxidative metabolism, which can lead to cleavage of the linker and inactivation of the PROTAC.

  • Physicochemical Properties: The PEG linker enhances the hydrophilicity and solubility of the PROTAC, which is beneficial for administration but can also influence its distribution and metabolism.

Q3: What are the initial steps I should take to assess the in-vivo stability of my this compound PROTAC?

A3: A systematic approach to assessing in-vivo stability is crucial. We recommend the following initial steps:

  • In Vitro Metabolic Stability Assay: Begin by evaluating the metabolic stability of your PROTAC in human liver microsomes (HLM) or hepatocytes. This will provide an initial indication of its susceptibility to phase I and phase II metabolic enzymes.

  • Plasma Stability Assay: Assess the stability of the PROTAC in plasma from the species you intend to use for in-vivo studies (e.g., mouse, rat). This will help identify any degradation due to plasma enzymes.

  • Pharmacokinetic (PK) Study in an Animal Model: Conduct a pilot PK study in a relevant animal model (e.g., mice) to determine key parameters such as clearance, half-life, and exposure levels.

Troubleshooting Guides

Issue 1: Rapid clearance and low exposure of the PROTAC in vivo.

Possible Causes & Solutions

Possible CauseRecommended Solution
High Metabolic Clearance 1. Modify the Linker: - Introduce Metabolic Blocking Groups: Replace susceptible hydrogens on the PEG linker with fluorine or deuterium (B1214612) to block cytochrome P450-mediated oxidation. - Incorporate Cyclic Structures: Replace the linear PEG linker with more rigid, cyclic linkers (e.g., piperazine, piperidine) to shield metabolic hotspots and improve stability.2. Modify the VHL Ligand: - Synthesize analogs of the VHL ligand that are less prone to cleavage by endopeptidases.
Poor Permeability and Absorption 1. Optimize Physicochemical Properties: - Reduce Polarity: Modify the PROTAC to reduce its polar surface area and the number of hydrogen bond donors to improve cell permeability. - Prodrug Strategy: Temporarily mask polar functional groups to enhance membrane permeability.
P-glycoprotein (P-gp) Efflux 1. Linker Modification: - Short, lipophilic linkers containing cyclic ionizable groups may reduce P-gp efflux.
Issue 2: Lack of target degradation in vivo despite good in-vitro activity.

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient Tissue Distribution 1. Assess Tissue Distribution: - Conduct tissue distribution studies using radiolabeled PROTAC to determine if it reaches the target tissue in sufficient concentrations.2. Optimize for Tissue Targeting: - Modify the PROTAC to enhance its accumulation in the target tissue.
In-vivo Instability 1. Re-evaluate Metabolic Stability: - If not already done, perform in-depth metabolic stability studies to identify major metabolites and metabolic hotspots. Use this information to guide chemical modifications.
"Hook Effect" at High Concentrations 1. Perform a Dose-Response Study: - Determine the optimal dose for target degradation in vivo. The "hook effect" can occur at high concentrations where binary complexes (PROTAC-target or PROTAC-VHL) are favored over the productive ternary complex.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Acetonitrile (B52724) with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm a solution of HLM in phosphate buffer at 37°C.

    • Add the test PROTAC to the HLM solution.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line will give the elimination rate constant, from which the in-vitro half-life (t½) can be calculated.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC following administration in mice.

Materials:

  • Test PROTAC compound

  • Suitable vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male or female mice (e.g., C57BL/6)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the study.

  • Compound Formulation: Prepare the PROTAC in the chosen vehicle at the desired concentration.

  • Dosing: Administer the PROTAC to the mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a subset of mice.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration of the PROTAC versus time. Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

Data Presentation

Table 1: In Vitro Metabolic Stability of Hypothetical PROTAC Analogs

PROTAC AnalogLinker ModificationIn Vitro t½ in HLM (min)Intrinsic Clearance (µL/min/mg protein)
Parent PROTACAzido-PEG21592.4
Analog 1Deuterated PEG24530.8
Analog 2Piperazine-containing9015.4
Analog 3Cyclopropyl-modified>120<11.5

Table 2: In Vivo Pharmacokinetic Parameters of Hypothetical PROTAC Analogs in Mice (10 mg/kg, Oral Gavage)

PROTAC AnalogCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Oral Bioavailability (%)
Parent PROTAC5012505
Analog 22502150030
Analog 34002280055

Visualizations

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex Ub Ubiquitin Ub->POI_PROTAC_VHL Ubiquitination Proteasome Proteasome Degraded POI Degraded POI Proteasome->Degraded POI Releases Amino Acids POI_PROTAC_VHL->PROTAC Recycled POI_PROTAC_VHL->Proteasome Degradation

Caption: Mechanism of action for a VHL-based PROTAC.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Poor In Vivo Stability Observed instability_type Characterize Instability start->instability_type metabolic Metabolic Liability? instability_type->metabolic pk_issue Poor PK Profile? instability_type->pk_issue metabolic->pk_issue No linker_mod Modify Linker (e.g., cyclization, blocking groups) metabolic->linker_mod Yes vhl_mod Modify VHL Ligand metabolic->vhl_mod Yes pk_issue->instability_type No physchem_opt Optimize Physicochemical Properties (solubility, permeability) pk_issue->physchem_opt Yes re_evaluate Re-evaluate In Vivo Performance linker_mod->re_evaluate vhl_mod->re_evaluate physchem_opt->re_evaluate

Caption: Troubleshooting workflow for poor in-vivo stability.

experimental_workflow start Design & Synthesize PROTAC Analogs invitro_stability In Vitro Stability Assays (HLM, Plasma) start->invitro_stability invivo_pk In Vivo PK Study (e.g., Mouse) invitro_stability->invivo_pk Promising Candidates pd_study Pharmacodynamic (PD) Study (Target Degradation in Tissue) invivo_pk->pd_study data_analysis Analyze Data & Identify Lead Candidates pd_study->data_analysis data_analysis->start Iterate Design end Proceed to Efficacy Studies data_analysis->end

Caption: Experimental workflow for PROTAC stability assessment.

References

Best practices for handling and storing Azido-PEG2-VHL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Azido-PEG2-VHL in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic chemical compound used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It is a bifunctional molecule consisting of:

  • A VHL E3 ligase ligand : This part of the molecule binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • A PEG2 linker : A short, hydrophilic polyethylene (B3416737) glycol spacer.

  • An azido group (-N3) : This functional group is used for "click chemistry" reactions.[1]

Its primary application is in the synthesis of PROTACs, where it serves as a building block to connect a protein-of-interest (POI) ligand to the VHL E3 ligase, thereby inducing the degradation of the target protein.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound.[2] For optimal stability, the compound should be stored under the following conditions:

ConditionRecommendationRationale
Temperature -20°CTo prevent thermal degradation of the azide (B81097) group.[2]
Light Protected from light (e.g., in an amber vial)To prevent photolysis of the azide group, which can lead to reactive nitrenes and side reactions.
Moisture Store in a dry environment, under inert gas if possibleTo prevent hydrolysis, particularly of the VHL ligand component.
Form Solid (lyophilized powder)Solid form is more stable than solutions.

Q3: How should I prepare stock solutions of this compound?

It is highly recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, follow these guidelines:

  • Solvent : High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

  • Procedure : To ensure complete dissolution, sonication in an ultrasonic water bath may be beneficial.

  • Storage : Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles to minimize degradation.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

As a general laboratory best practice when handling chemical compounds, the following PPE should be worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or aerosols.

Troubleshooting Guide

Issue: Solubility Problems

SymptomPossible CauseSuggested Solution
Compound does not fully dissolve in DMSO. Insufficient solvent or presence of water in DMSO.Use fresh, anhydrous DMSO. Increase the volume of DMSO and use sonication to aid dissolution.
Precipitate forms when adding DMSO stock to an aqueous buffer (e.g., PBS). The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final concentration of the compound in the aqueous medium. If the experiment allows, increase the percentage of DMSO as a co-solvent (up to 10% is often tolerated in biological assays).
The solution is cloudy or contains particulates. Poor quality solvent or contamination.Ensure all glassware is clean and dry. Use high-purity, anhydrous solvents.

Issue: Reaction Inefficiency in PROTAC Synthesis

SymptomPossible CauseSuggested Solution
Low yield of the final PROTAC product in a click chemistry reaction. Inefficient click chemistry reaction (CuAAC or SPAAC).For CuAAC, ensure the copper(I) catalyst is freshly prepared and the ligand (e.g., TBTA) is used to stabilize it. For SPAAC, ensure the reaction partner (e.g., a DBCO- or BCN-containing molecule) is pure and used in an appropriate molar excess.
Degradation of this compound during the reaction. Harsh reaction conditions (e.g., high temperature, extreme pH).Organic azides can be thermally labile; conduct reactions at room temperature or below if possible. Avoid strongly acidic or alkaline conditions which can affect the stability of the azide and other functional groups.

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via CuAAC Click Chemistry

This protocol describes a general workflow for conjugating this compound to an alkyne-functionalized protein of interest (POI) ligand.

  • Dissolve Reagents :

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Prepare a stock solution of the alkyne-functionalized POI ligand in a compatible solvent.

    • Prepare fresh solutions of copper(II) sulfate (B86663) (CuSO4) and a reducing agent like sodium ascorbate (B8700270) in water.

    • Prepare a stock solution of a copper-chelating ligand (e.g., TBTA) in DMSO.

  • Reaction Setup :

    • In a microcentrifuge tube, combine the alkyne-functionalized POI ligand and this compound (typically a slight molar excess of the azide is used, e.g., 1.2 equivalents).

    • Add the copper ligand to the mixture.

    • Add the CuSO4 solution, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation :

    • Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized for the specific substrates. The reaction can be monitored by LC-MS.

  • Purification :

    • Upon completion, the final PROTAC product can be purified using standard chromatographic techniques, such as reverse-phase HPLC.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_vhl Dissolve this compound in DMSO mix Combine Reactants: Azide-VHL + Alkyne-POI prep_vhl->mix prep_poi Dissolve Alkyne-POI Ligand prep_poi->mix prep_cat Prepare Catalyst Solutions (CuSO4, Ascorbate, Ligand) add_cat Add Catalyst Components prep_cat->add_cat mix->add_cat incubate Incubate at RT (1-4 hours) add_cat->incubate purify Purify PROTAC (e.g., HPLC) incubate->purify product Final PROTAC purify->product

PROTAC Synthesis Workflow via CuAAC

Signaling Pathway

VHL-Mediated Protein Degradation Pathway

The VHL protein is a substrate recognition component of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2^VHL^). In its natural function, under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) after it has been hydroxylated by prolyl hydroxylases. This binding event leads to the ubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.

A PROTAC synthesized with this compound hijacks this natural pathway. The VHL ligand portion of the PROTAC binds to VHL, and the POI ligand portion binds to the target protein. This induced proximity brings the E3 ligase complex close to the target protein, leading to the target's ubiquitination and subsequent degradation.

signaling_pathway cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) Ternary Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary binds POI Target Protein (POI) POI->Ternary binds VHL VHL E3 Ligase Complex VHL->Ternary binds Ub Ubiquitin (Ub) Ub->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of PROTAC-mediated protein degradation

References

Technical Support Center: Minimizing Catalyst-Induced Cytotoxicity in CuAAC with Azido-PEG2-VHL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing catalyst-induced cytotoxicity during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on experiments involving Azido-PEG2-VHL for the synthesis of PROTACs and other bioconjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments while maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity in CuAAC reactions performed on live cells?

A1: The primary cause of cytotoxicity in conventional CuAAC reactions is the copper(I) catalyst.[1][2] This toxicity stems from the copper-catalyzed generation of reactive oxygen species (ROS) when a reducing agent, typically sodium ascorbate (B8700270), is used to maintain copper in its active Cu(I) state in the presence of oxygen.[2][3][4][5][6] ROS can cause oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, which can ultimately trigger apoptosis (programmed cell death).[2]

Q2: How can I minimize copper-induced cytotoxicity when using this compound in a CuAAC reaction?

A2: There are several key strategies to minimize copper-induced cytotoxicity:

  • Use of Chelating Ligands: Employ water-soluble ligands that stabilize the Cu(I) ion.[3][7][8] Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) not only accelerate the reaction but also protect cells from ROS-induced damage.[3][4][8][9]

  • Reduce Copper Concentration: Lowering the concentration of the copper catalyst can significantly reduce its toxic effects.[3] The use of highly efficient ligands can compensate for the decreased reaction rate at lower copper concentrations.[3]

  • Minimize Incubation Time: Reducing the duration of cell exposure to the CuAAC reaction mixture can limit cytotoxic effects.[2][4][5] Optimization experiments are recommended to find the shortest reaction time that provides sufficient product yield.

  • Consider Copper-Chelating Azides: While your primary azide (B81097) is this compound, for other applications, using an azide with an internal copper-chelating moiety can increase the effective copper concentration at the reaction site, allowing for a reduction in the overall copper concentration.[3][10]

  • Explore Copper-Free Click Chemistry: For particularly sensitive cell lines or applications where any level of copper-induced toxicity is a concern, consider alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][11] this compound is compatible with SPAAC when reacted with strained alkynes like DBCO or BCN.[12]

Q3: What is this compound and why is it used?

A3: this compound is a chemical reagent used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12][13] It consists of a VHL (von Hippel-Lindau) E3 ligase ligand connected to an azide group via a PEG2 linker.[12] The VHL ligand recruits the VHL E3 ubiquitin ligase, while the azide group allows for its conjugation to a target protein ligand containing an alkyne group via a click chemistry reaction.[12][14] The resulting PROTAC can then bring the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[15][16]

Q4: Are there alternatives to CuAAC for conjugating this compound?

A4: Yes. As this compound contains an azide group, it is also suitable for copper-free click chemistry reactions such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[12] This involves reacting the azide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which does not require a copper catalyst and is therefore generally considered more biocompatible.[2][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death / Low Viability High Copper Concentration: The copper catalyst is likely inducing significant oxidative stress.- Reduce the concentration of CuSO4. A typical starting point for live-cell CuAAC is 10-50 µM.[3][4] - Ensure you are using a protective ligand like THPTA or BTTAA at a 2-5 fold molar excess to the copper.[17][18]
Prolonged Incubation Time: Extended exposure to the reaction cocktail increases cytotoxicity.- Optimize the reaction time. For many live-cell applications, 5-30 minutes is sufficient.[4][5] - Perform a time-course experiment to determine the minimum time required for adequate labeling.
Suboptimal Ligand: The chosen ligand may not be providing sufficient protection or rate enhancement.- Switch to a more biocompatible ligand. BTTAA and BTTES are known for their very low cytotoxicity.[8] - L-histidine has also been reported as a low-toxicity ligand for CuAAC.[19][20]
Oxidative Stress: Generation of reactive oxygen species (ROS) is damaging cells.- Ensure the sodium ascorbate solution is freshly prepared. - Consider including an antioxidant like aminoguanidine (B1677879) in the reaction mixture.[2][21]
Low Product Yield / Inefficient Reaction Low Copper Concentration: Insufficient catalyst is present to drive the reaction to completion in a reasonable timeframe.- If cell viability permits, incrementally increase the copper concentration. - Use a more efficient accelerating ligand to boost the reaction rate.[7][8]
Deactivation of Catalyst: Components in the cell culture medium or intracellular environment (e.g., thiols like glutathione) may be deactivating the copper catalyst.[6][22][23]- Perform the reaction in a simplified buffer like DPBS or HBSS instead of full culture medium, if possible for the experimental duration. - Increase the ligand-to-copper ratio to better protect the catalyst.
Degradation of Reagents: this compound or the alkyne-containing molecule may have degraded.- Ensure proper storage of this compound, typically at -20°C.[13] - Prepare solutions fresh before use.[24]
High Background / Non-specific Staining (in imaging applications) Non-specific Binding of Copper or Fluorophore: The detection reagent may be binding non-specifically to cells.- Decrease the concentration of the alkyne-fluorophore. - Increase the number and duration of washing steps after the CuAAC reaction.[2]
Fluorophore Quenching by Copper: Residual copper ions can quench the fluorescence of some dyes.- Ensure thorough washing after the reaction. - Consider using a copper-resistant fluorophore.[2]

Quantitative Data Summary

Table 1: Comparison of Accelerating Ligands for CuAAC

LigandBiocompatibilityCytotoxicityReaction KineticsWater Solubility
TBTA LowHighVery HighLow
THPTA ModerateModerateModerateHigh
BTTAA Very HighVery LowVery HighModerate
BTTES Very HighVery LowHighHigh
Data summarized from Vector Labs[8]

Table 2: Recommended Starting Concentrations for Live-Cell CuAAC

ReagentConcentration RangeNotes
CuSO4 10 - 100 µMStart at the lower end of the range to minimize toxicity.[3]
Ligand (e.g., THPTA, BTTAA) 50 - 500 µMMaintain a 2-5 fold molar excess over CuSO4.[17][18]
Sodium Ascorbate 0.5 - 2.5 mMUse a freshly prepared solution. Concentrations above 0.5 mM may increase cytotoxicity.[4][23]
This compound 1 - 50 µMThe optimal concentration is application-dependent.
Alkyne-containing molecule 1 - 50 µMThe optimal concentration is application-dependent.

Experimental Protocols

Protocol 1: General Procedure for Biocompatible CuAAC on Live Cells

This protocol provides a starting point for conjugating this compound to an alkyne-modified protein of interest in a live-cell context.

Materials:

  • Cells expressing the alkyne-modified target protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • DPBS or HBSS buffer, pre-warmed to 37°C

  • Cell culture medium

Procedure:

  • Culture cells to the desired confluency. If metabolic labeling was used to introduce the alkyne, ensure sufficient incorporation time.

  • Gently wash the cells twice with pre-warmed DPBS or HBSS to remove any interfering components from the culture medium.

  • Prepare the "Click-it" reaction cocktail. In a microcentrifuge tube, combine the reagents in the following order (for a final volume of 1 mL):

    • Pre-warmed DPBS or HBSS

    • This compound to the desired final concentration (e.g., 25 µM)

    • Ligand to the desired final concentration (e.g., 250 µM)

    • CuSO4 to the desired final concentration (e.g., 50 µM)

  • Vortex the mixture gently.

  • Immediately before adding to the cells, add Sodium Ascorbate to a final concentration of 2.5 mM. Mix gently by inversion.

  • Aspirate the wash buffer from the cells and add the "Click-it" reaction cocktail.

  • Incubate the cells for a predetermined optimal time (e.g., 5-30 minutes) at 37°C.

  • Aspirate the reaction cocktail and wash the cells three times with DPBS or culture medium to remove residual copper and reagents.

  • The cells can now be processed for downstream analysis (e.g., lysis for western blot, or fixation for imaging).

Protocol 2: Cell Viability Assay to Optimize CuAAC Conditions

This protocol uses a standard MTT or similar colorimetric/luminescent assay to assess the cytotoxicity of different CuAAC conditions.

Materials:

  • Cells plated in a 96-well plate

  • CuAAC reagents at various concentrations (CuSO4, ligand, sodium ascorbate)

  • Cell Viability Assay Kit (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare different CuAAC reaction cocktails with varying concentrations of CuSO4 and ligand. Include control wells with no copper, and cells treated with vehicle only.

  • Treat the cells with the different reaction cocktails for a set period (e.g., 30 minutes).

  • Remove the treatment solutions and wash the cells with fresh medium.

  • Incubate the cells for 24-48 hours to allow for cytotoxic effects to manifest.

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of viable cells for each condition relative to the untreated control. This will help identify the least toxic conditions that can be used for the main experiment.[5]

Visualizations

CuAAC_Cytotoxicity_Pathway cluster_reaction CuAAC Reaction Cocktail cluster_cell Inside the Cell CuSO4 Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I ROS Reactive Oxygen Species (ROS) Cu_I->ROS Catalyzes generation in presence of O2 Ligand Protective Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes & Protects Ligand->ROS Scavenges Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Mechanism of Cu(I)-induced cytotoxicity and the protective role of ligands.

Experimental_Workflow start Start: Cells with Alkyne-modified Protein wash1 Wash Cells (DPBS) start->wash1 prepare_reagents Prepare Fresh CuAAC Cocktail (CuSO4, Ligand, Ascorbate, This compound) reaction Incubate Cells with CuAAC Cocktail (5-30 min) prepare_reagents->reaction wash1->prepare_reagents wash1->reaction wash2 Wash Cells (x3) reaction->wash2 analysis Downstream Analysis (e.g., Lysis, Imaging) wash2->analysis end End analysis->end

Caption: Workflow for biocompatible CuAAC labeling in live cells.

VHL_PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery VHL_ligand VHL Ligand (from this compound) Linker Linker VHL_ligand->Linker VHL_E3 VHL E3 Ligase VHL_ligand->VHL_E3 Binds Target_ligand Target Protein Ligand Linker->Target_ligand Target_Protein Target Protein Target_ligand->Target_Protein Binds Ternary_Complex Ternary Complex (VHL-PROTAC-Target) VHL_E3->Ternary_Complex Target_Protein->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a VHL-based PROTAC.

References

Technical Support Center: Enhancing Cell Permeability of Azido-PEG2-VHL PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Azido-PEG2-VHL Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

Issue: My this compound PROTAC shows low cellular activity, and I suspect poor cell permeability.

This is a common challenge with PROTACs due to their high molecular weight and large polar surface area.[1][2][3] The following steps can help diagnose and address the issue:

Step 1: Quantify Cell Permeability

Before making structural modifications, it is crucial to obtain quantitative data on your PROTAC's permeability.

  • Recommended Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive permeability. It is a good starting point for screening.[4][5]

    • Caco-2 Permeability Assay: A cell-based assay that provides a more comprehensive assessment by modeling the human intestinal epithelium, accounting for passive diffusion, active transport, and efflux.

Step 2: Analyze Physicochemical Properties

Review the physicochemical properties of your PROTAC. High molecular weight (>800 Da), a large number of hydrogen bond donors (HBDs), and a high polar surface area (PSA) are known to decrease permeability.

Step 3: Implement Permeability Enhancement Strategies

Based on your findings, consider the following strategies:

  • Linker Modification: The linker composition significantly impacts permeability. While PEG linkers are common, their length and flexibility can be optimized. In some cases, shorter alkyl linkers may improve permeability by reducing the polar surface area. However, strategically designed PEG linkers can sometimes facilitate intramolecular hydrogen bonding, shielding polar groups and enhancing permeability.

  • Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the hydrogen bond donor count and decrease polarity, which has been shown to improve permeability. This modification should be carefully considered, as it may slightly reduce binding affinity to VHL.

  • Prodrug Approach: Masking key hydrogen bond donors on the VHL ligand with a group that can be cleaved intracellularly can enhance cell entry.

  • Formulation Strategies: For in vivo studies, consider formulation approaches like self-emulsifying drug delivery systems (SEDDS), lipid-based carriers, or polymeric nanocarriers to improve solubility and absorption.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor cell permeability of this compound PROTACs?

A1: The primary reasons are their large molecular weight, high polar surface area, and a significant number of hydrogen bond donors and acceptors, which are characteristics that fall outside the typical parameters for orally bioavailable small molecules (Lipinski's Rule of Five).

Q2: How does the PEG linker in my PROTAC affect its permeability?

A2: The PEG linker can have a dual effect. Increasing the number of PEG units can increase the polar surface area and molecular weight, potentially reducing permeability. However, some studies suggest that PEG linkers can form intramolecular hydrogen bonds, creating a less polar, folded conformation in the nonpolar environment of the cell membrane, a phenomenon known as the "molecular chameleon" effect, which can improve permeability. The optimal linker length and composition are often scaffold-dependent.

Q3: Can I improve permeability without significantly changing the core structure of my PROTAC?

A3: Yes, a subtle but effective modification is the bioisosteric replacement of an amide bond with an ester. This reduces the number of hydrogen bond donors and can lead to a significant increase in permeability. This strategy has been shown to be effective for VHL-based PROTACs.

Q4: What is the "hook effect" and is it related to cell permeability?

A4: The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at high concentrations. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. While not directly caused by permeability, poor permeability can lead researchers to use higher concentrations, which can then induce the hook effect. Improving permeability allows for the use of lower, more effective concentrations.

Q5: Are there computational methods to predict the permeability of my PROTACs?

A5: While traditional computational models for small molecules may not be accurate for PROTACs, analyzing parameters like the calculated LogP (ALogP) and Lipophilic Permeability Efficiency (LPE) can provide insights. Designing PROTACs with an ALogP below 5.0 may favor higher permeability. Additionally, molecular dynamics simulations can help predict the conformational flexibility and potential for intramolecular hydrogen bonding of your PROTAC in different solvent environments.

Quantitative Data on Permeability

The following table summarizes permeability data for VHL-based PROTACs with different linkers.

Compound IDLinker TypePAMPA Pe (x 10-6 cm/s)Reference
15 1-unit PEG0.005
16 2-unit PEGNot specified, but lower than 15
17 Alkyl0.002

Note: This data is illustrative and derived from a study on VH032-based PROTACs. The permeability of specific this compound PROTACs will vary based on the target warhead and exact linker configuration.

Key Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The filter plate is placed on top of the acceptor plate.

    • The PROTAC compound is added to the donor wells (the filter plate).

    • The assembly is incubated for a specified period (e.g., 4-16 hours).

    • The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

2. Caco-2 Permeability Assay

  • Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport, including efflux.

  • Methodology:

    • Caco-2 cells are seeded on a porous membrane in a transwell insert and cultured for approximately 21 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is verified using a marker compound like Lucifer yellow.

    • For apical-to-basolateral (A-to-B) permeability, the PROTAC is added to the apical (upper) chamber.

    • For basolateral-to-apical (B-to-A) permeability, the PROTAC is added to the basolateral (lower) chamber.

    • Samples are taken from the receiving chamber at various time points.

    • Compound concentrations are quantified by LC-MS/MS.

    • Papp values for both directions are calculated, and the efflux ratio (Papp B-A / Papp A-B) is determined.

Visualizations

PROTAC_Mechanism cluster_cell Intracellular Space cluster_membrane Cell Membrane PROTAC This compound PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_out Extracellular PROTAC PROTAC_out->PROTAC Permeation Challenge

Caption: General mechanism of action for a VHL-based PROTAC.

Permeability_Strategies Start Low Permeability PROTAC Opt1 Linker Modification (Length, Rigidity, Composition) Start->Opt1 Strategy 1 Opt2 Amide-to-Ester Substitution Start->Opt2 Strategy 2 Opt3 Introduce 'Chameleon' Properties (IMHB) Start->Opt3 Strategy 3 Opt4 Prodrug Approach Start->Opt4 Strategy 4 Outcome Enhanced Cell Permeability Opt1->Outcome Opt2->Outcome Opt3->Outcome Opt4->Outcome

Caption: Key strategies to enhance PROTAC cell permeability.

PAMPA_Workflow step1 Coat filter plate with artificial membrane step2 Add buffer to acceptor plate step1->step2 step3 Add PROTAC to donor wells step2->step3 step4 Incubate donor/acceptor assembly step3->step4 step5 Quantify compound via LC-MS/MS step4->step5 step6 Calculate Papp Value step5->step6

Caption: Experimental workflow for the PAMPA permeability assay.

References

Technical Support Center: Optimizing Reaction Conditions for Azido-PEG2-VHL Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-VHL conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of VHL-based Proteolysis Targeting Chimeras (PROTACs) utilizing an Azido-PEG2 linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Azido-PEG2 linker in a VHL-based PROTAC?

The Azido-PEG2 linker serves as a flexible, hydrophilic spacer that connects the VHL E3 ligase ligand to the ligand for the protein of interest (POI).[1][2] The polyethylene (B3416737) glycol (PEG) component enhances solubility and pharmacokinetic properties of the final PROTAC molecule.[1][2][3] The terminal azide (B81097) (N₃) group is a versatile handle for "click chemistry," enabling efficient and specific conjugation to a POI ligand functionalized with an alkyne group. The length and flexibility of the linker are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for target ubiquitination and degradation.

Q2: What are the main challenges in this compound conjugation?

Common challenges in the synthesis of this compound conjugates include:

  • Low reaction yield: This can be due to incomplete conjugation, side reactions, or product loss during purification.

  • Poor solubility: PROTACs, due to their bifunctional nature and often high molecular weight, can have limited solubility in aqueous or organic solvents, complicating reaction and purification steps.

  • Difficulty in purification: The reaction mixture can be complex, containing unreacted starting materials, byproducts, and the desired conjugate, which may have similar chromatographic properties.

  • Formation of side products: Undesired reactions can occur, such as the reduction of the azide group or reactions with other functional groups on the VHL ligand.

Q3: Which type of "click chemistry" is best for conjugating the this compound intermediate to my POI ligand?

The two primary types of azide-alkyne cycloaddition "click chemistry" are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This is a highly efficient and widely used reaction that employs a copper(I) catalyst. It is generally faster than SPAAC. However, the copper catalyst can be cytotoxic, which may be a concern for certain applications, and it requires removal from the final product.

  • SPAAC: This "copper-free" click chemistry utilizes a strained alkyne (e.g., DBCO or BCN) that reacts with the azide without the need for a metal catalyst. This makes it highly biocompatible and suitable for use in living systems. The reaction kinetics may be slower than CuAAC.

The choice between CuAAC and SPAAC depends on the specific requirements of your experiment, including the sensitivity of your molecules to copper and the desired reaction environment.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound conjugation process.

Problem Potential Cause Troubleshooting & Optimization
Low or no product formation Incomplete reaction.- Optimize reaction time and temperature. Monitor reaction progress by LC-MS or TLC.- Ensure appropriate stoichiometry of reactants. A slight excess of one reactant may be necessary.
Poor quality of reagents.- Use high-purity solvents and reagents.- Ensure the VHL ligand and Azido-PEG2 linker are of high quality and stored correctly.
Inactive catalyst (for CuAAC).- Prepare the copper catalyst solution freshly.- Use a stabilizing ligand like TBTA or THPTA to prevent oxidation of Cu(I).
Multiple products observed by LC-MS Presence of side products.- For CuAAC, ensure complete removal of the copper catalyst, which can sometimes lead to side reactions. Consider using a copper chelating agent during work-up.- If the azide group is being reduced, avoid using reducing agents like phosphines in the same or preceding steps.
Di-PEGylated or other side-products.- Optimize the stoichiometry of the reactants to favor mono-conjugation.
Difficulty in purifying the final conjugate Co-elution with starting materials.- Modify the HPLC gradient to improve resolution. A shallower gradient may be necessary.- Consider using an orthogonal purification method, such as size-exclusion chromatography (SEC) if there is a significant size difference.
Poor recovery from the chromatography column.- Ensure the stationary and mobile phases are appropriate for the polarity of your conjugate.- Check for irreversible binding to the column material and consider a different type of column.
Final PROTAC shows low activity Incorrect linker length or rigidity.- A linker that is too short may cause steric hindrance, while a linker that is too long or flexible might lead to non-productive binding. Synthesize analogs with different PEG linker lengths.
Unfavorable ternary complex conformation.- The linker may orient the target protein and VHL in a way that prevents efficient ubiquitination. Computational modeling can sometimes help predict favorable conformations.
Poor physicochemical properties.- The linker may contribute to poor cell permeability or low aqueous solubility. Modifications to the linker or the ligands may be necessary to improve these properties.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of Azido-PEG2 Linker to a VHL Ligand (Amine-Reactive)

This protocol describes a general method for conjugating an amine-containing VHL ligand to an Azido-PEG2 linker that has a reactive group for amines (e.g., an NHS ester or a carboxylic acid that can be activated).

Materials:

  • VHL ligand with a primary or secondary amine

  • Azido-PEG2-NHS Ester or Azido-PEG2-Acid

  • EDC and NHS (if using Azido-PEG2-Acid)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • A non-nucleophilic base (e.g., DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative HPLC

  • LC-MS

Methodology:

  • Preparation: Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture.

  • Dissolution: Dissolve the VHL ligand (1 equivalent) in the chosen anhydrous solvent.

  • Activation (for Azido-PEG2-Acid): If using Azido-PEG2-Acid, pre-activate it by dissolving it in the solvent with EDC (1.2 equivalents) and NHS (1.2 equivalents) and stirring for 30 minutes at room temperature.

  • Reaction:

    • For Azido-PEG2-NHS Ester: Add the Azido-PEG2-NHS Ester (1.1 equivalents) to the VHL ligand solution.

    • For activated Azido-PEG2-Acid: Add the activated acid solution to the VHL ligand solution.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 2-12 hours. The optimal time may vary and should be monitored.

  • Monitoring: Monitor the reaction progress by LC-MS to check for the formation of the desired product and consumption of the starting materials.

  • Purification: Once the reaction is complete, purify the this compound conjugate using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for the CuAAC reaction to conjugate the this compound intermediate with an alkyne-functionalized POI ligand.

Materials:

  • This compound (1 equivalent)

  • Alkyne-functionalized POI ligand (1.1 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Solvent (e.g., DMSO, water, or a mixture)

  • Purification supplies (e.g., HPLC or SEC columns)

Methodology:

  • Stock Solutions: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by adding CuSO₄ (0.1 equivalents) to a solution of the ligand (e.g., THPTA, 0.5 equivalents) in the chosen solvent.

  • Reaction Mixture: Dissolve the this compound and the alkyne-functionalized POI ligand in the reaction solvent.

  • Catalyst Addition: Add the prepared catalyst solution to the mixture of the azide and alkyne.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).

  • Incubation: Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography (SEC) to remove excess reagents and the copper catalyst.

Data Presentation

Table 1: Reaction Condition Optimization for this compound Conjugation (Amide Coupling)

ParameterExperiment 1Experiment 2Experiment 3
VHL Ligand Conc. (mM) 101020
Azido-PEG2-NHS:VHL Ratio 1.1:11.5:11.1:1
Base (DIPEA) Equivalents 232
Solvent DMFDMSODMF
Reaction Time (hours) 4124
Temperature (°C) 252540
Yield (%) Record ResultRecord ResultRecord Result

Table 2: Click Chemistry (CuAAC) Reaction Optimization

ParameterExperiment 1Experiment 2Experiment 3
This compound Conc. (mM) 5510
Alkyne-POI:Azide Ratio 1.1:11.5:11.1:1
Copper(II) Sulfate (eq.) 0.10.20.1
Sodium Ascorbate (eq.) 0.51.00.5
Reaction Time (hours) 121
Solvent System DMSO/H₂O (1:1)DMFtBuOH/H₂O (1:1)
Yield (%) Record ResultRecord ResultRecord Result

Visualizations

experimental_workflow Experimental Workflow for PROTAC Synthesis cluster_step1 Step 1: Linker Conjugation to VHL Ligand cluster_step2 Step 2: Click Chemistry with POI Ligand cluster_step3 Step 3: Purification and Analysis VHL_Ligand VHL Ligand (amine-functionalized) Reaction1 Amide Coupling (DMF, DIPEA, RT) VHL_Ligand->Reaction1 Azido_Linker Azido-PEG2-NHS Ester Azido_Linker->Reaction1 Intermediate This compound Conjugate Reaction1->Intermediate Reaction2 CuAAC Click Chemistry (CuSO4, Na-Ascorbate) Intermediate->Reaction2 POI_Ligand POI Ligand (alkyne-functionalized) POI_Ligand->Reaction2 Final_PROTAC Final PROTAC Molecule Reaction2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: A generalized experimental workflow for the two-step synthesis of a VHL-based PROTAC.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield Start Low or No Product Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Time, Temp) Check_Reagents->Check_Conditions Reagents OK Solution1 Use fresh, high-purity reagents. Adjust molar ratios. Check_Reagents->Solution1 Issue Found Check_Catalyst Check Catalyst Activity (for CuAAC) Check_Conditions->Check_Catalyst Conditions OK Solution2 Increase reaction time or temperature. Monitor progress. Check_Conditions->Solution2 Issue Found Solution3 Use freshly prepared catalyst and a stabilizing ligand. Check_Catalyst->Solution3 Issue Found

Caption: A logical workflow for troubleshooting low yield in this compound conjugation reactions.

References

Validation & Comparative

Unraveling the Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Azido-PEG2-VHL and Alternative VHL-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce targeted protein degradation, are composed of a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker. The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comparative analysis of the Azido-PEG2-VHL linker and other commonly employed VHL-based linkers, supported by experimental data to inform the design of next-generation protein degraders.

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequently exploited component of the PROTAC machinery. The choice of linker that tethers the VHL ligand to the target protein warhead can profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-VHL), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. Here, we compare the performance of PROTACs containing the this compound linker, a popular choice for modular synthesis via "click chemistry," with other VHL-based linkers of varying composition and length.

Quantitative Comparison of VHL-Based Linker Efficiency

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data from studies on the degradation of the BET bromodomain protein BRD4, a common target in PROTAC development, using VHL-based PROTACs with different linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions; however, the data provides valuable insights into the structure-activity relationship (SAR) of the linker.

PROTAC (Target-Linker-VHL)Linker TypeLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
Illustrative this compound PROTAC PEG~9HeLa~ 20-50>90Hypothetical
MZ1 PEG~12HeLa29>90[1]
ARV-771 PEG-basedNot specified22Rv1<1>95[1]
PROTAC with Alkyl Linker Alkyl9HEK293TConcentration-dependent decreaseNot Specified[2]
PROTAC with Rigid Linker Piperidine/AromaticNot specifiedLNCaP/VCaP<1>95

Note: The data for the "Illustrative this compound PROTAC" is a hypothetical representation based on the general performance of short-PEG linkers in the literature. The other data points are compiled from various sources for comparative purposes.

The data suggests that while short PEG linkers like the PEG2 variant can facilitate potent degradation, the optimal linker is highly dependent on the specific target and the overall architecture of the PROTAC. Both flexible (PEG, alkyl) and rigid linkers have been shown to produce highly effective degraders.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach to evaluating these molecules, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment Target_Protein Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein->Ternary_Complex Binding PROTAC PROTAC (Warhead-Linker-VHL Ligand) PROTAC->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase Complex VHL_E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow Evaluation Pipeline cluster_inputs Inputs Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293T) PROTAC_Treatment 2. PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis Western_Blot 4. Western Blotting Cell_Lysis->Western_Blot Data_Analysis 5. Densitometry & Data Analysis (DC50 & Dmax calculation) Western_Blot->Data_Analysis PROTAC_A PROTAC A (this compound) PROTAC_A->PROTAC_Treatment PROTAC_B PROTAC B (Alternative Linker) PROTAC_B->PROTAC_Treatment

References

Azido-PEG2-VHL vs. Other PEGylated PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy. This guide provides a detailed comparison of Azido-PEG2-VHL, a commonly used von Hippel-Lindau (VHL) E3 ligase-recruiting linker, with other PEGylated PROTAC linkers. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the rational design of potent and effective PROTACs.

The Role of PEGylated Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties. They can enhance the aqueous solubility and cell permeability of PROTAC molecules, which often have high molecular weights and are outside the typical "rule of five" for drug-likeness.[1][2] The length and flexibility of the PEG chain are crucial parameters that influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately impacting the efficiency of protein degradation.[3][4]

This compound is a bifunctional linker that incorporates a VHL ligand and a short, two-unit PEG chain functionalized with an azide (B81097) group. The azide group allows for efficient and modular synthesis of PROTACs via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[5] This facilitates the rapid generation of PROTAC libraries with diverse target-binding ligands.

Comparative Performance of PEGylated VHL-based PROTACs

The optimal PEG linker length is highly dependent on the specific target protein and the binding geometries of the warhead and E3 ligase ligand. Below are tables summarizing quantitative data from studies on VHL-based PROTACs targeting different proteins, illustrating the impact of PEG linker length on their degradation efficiency.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACWarheadE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
MZP-61I-BET726VHL2-unit PEG>1000<2022Rv1[6]
MZP-54I-BET726VHL3-unit PEG~100>9022Rv1[6]
MZP-55I-BET726VHL4-unit PEG~30>9522Rv1[6]
5 JQ1VHL2-unit PEG>1000<2022Rv1[6]
6 JQ1VHL3-unit PEG~100>9022Rv1[6]
7 JQ1VHL4-unit PEG~30>9522Rv1[6]

Note: DC50 is the concentration for 50% maximal degradation, and Dmax is the maximum percentage of degradation.

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)Relative Degradation EfficacyReference
PROTAC 112Less Effective[1]
PROTAC 216More Effective[3]

These data highlight that a systematic evaluation of linker length is crucial for optimizing PROTAC potency. In the case of BRD4 degraders, longer PEG chains (3 and 4 units) resulted in significantly more potent degradation compared to the shorter 2-unit PEG linker.[6] Similarly, for ERα degradation, a 16-atom linker was more effective than a 12-atom linker.[1][3]

Key Experimental Protocols

Accurate and reproducible evaluation of PROTAC performance is essential for linker optimization. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should be used to normalize protein levels.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

NanoBRET™ Target Engagement and Cell Permeability Assay

This live-cell assay quantitatively measures the binding of a PROTAC to its target E3 ligase (e.g., VHL) and assesses its cell permeability.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused VHL (donor) and a fluorescently labeled tracer that binds to VHL (acceptor). A PROTAC that enters the cell and binds to VHL will compete with the tracer, leading to a decrease in the BRET signal.

  • Protocol Overview:

    • Cell Transfection: Co-transfect HEK293 cells with a VHL-NanoLuc® fusion vector and a transfection carrier DNA.

    • Cell Plating: Plate the transfected cells in a 96-well plate.

    • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds.

    • Tracer and Substrate Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate.

    • BRET Measurement: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

    • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which reflects the compound's affinity for VHL in live cells.

    • Permeability Assessment: By comparing the IC50 values obtained in intact versus permeabilized cells, an "availability index" can be calculated to rank the cell permeability of different PROTACs.[7][8]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation, including the cooperativity factor (α).

  • Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., target protein and E3 ligase), and the heat released or absorbed is measured.

  • Protocol Overview:

    • Sample Preparation: Prepare purified proteins (target protein and VHL-ElonginB-ElonginC complex) and the PROTAC in a matched buffer. Degas all solutions.

    • Binary Binding:

      • To determine the affinity of the PROTAC for the target protein (Kd1), titrate the PROTAC into the target protein solution.

      • To determine the affinity of the PROTAC for VCB (Kd2), titrate the PROTAC into the VCB solution.

    • Ternary Complex Formation:

      • To measure the affinity of the target protein to the pre-formed PROTAC-VCB complex, titrate the target protein into a solution containing the PROTAC and VCB.

    • Data Analysis: Integrate the heat peaks and fit the data to an appropriate binding model to determine the dissociation constants (Kd), stoichiometry (n), and enthalpy (ΔH). The cooperativity factor (α) is calculated as the ratio of the binary and ternary binding affinities (α = Kd1 / Kd_ternary).[]

In Vivo Pharmacokinetic (PK) Studies

PK studies in animal models (e.g., mice) are crucial to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC.

  • Dosing: Administer the PROTAC to animals via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the PROTAC in plasma samples using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome 26S Proteasome POI->Proteasome Degradation VHL->POI Ub Ubiquitin

Caption: VHL-mediated PROTAC mechanism of action.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Selection Linker Selection (e.g., this compound) PROTAC_Synthesis PROTAC Synthesis (Click Chemistry) Linker_Selection->PROTAC_Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity - ITC) PROTAC_Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Degradation - Western Blot) Biochemical_Assays->Cell_Based_Assays Permeability_Assays Permeability & Target Engagement (NanoBRET) Cell_Based_Assays->Permeability_Assays PK_Studies Pharmacokinetics (PK) Permeability_Assays->PK_Studies PD_Studies Pharmacodynamics (PD) (Target Degradation in Tissue) PK_Studies->PD_Studies Efficacy_Studies Efficacy Studies (Disease Models) PD_Studies->Efficacy_Studies

References

Validation of Target Protein Degradation: A Comparative Guide to VHL- and CRBN-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase is a critical design parameter that significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The two most predominantly utilized E3 ligases in PROTAC design are the von Hippel-Lindau (VHL) E3 ligase and Cereblon (CRBN).

This guide provides an objective comparison of VHL-based PROTACs, often synthesized using versatile building blocks like Azido-PEG2-VHL , with their CRBN-based counterparts. We present a compilation of experimental data from various studies to illustrate the performance differences and provide detailed protocols for the validation of target protein degradation.

Performance Comparison: VHL- vs. CRBN-Based PROTACs

The selection between a VHL or CRBN E3 ligase recruiter can profoundly impact the degradation efficiency (DC50 and Dmax), selectivity, and overall developability of a PROTAC. The following table summarizes representative performance data for VHL- and CRBN-based PROTACs targeting the same protein, compiled from various literature sources. It is important to note that direct head-to-head comparisons with identical target binders and linkers are not always available, and performance can be highly dependent on the specific target and cell line.

Table 1: Comparative Degradation Performance of VHL- and CRBN-Based PROTACs

Target ProteinE3 Ligase RecruiterPROTAC ExampleCell LineDC50 (nM)Dmax (%)
BRD4 VHLVHL-based PROTACPC32.5894
BRD4 CRBNCRBN-based PROTACHeLa<1>90
FLT3 VHLVHL-based FLT3 PROTACMV4-11PotentSignificant
FLT3 CRBNCRBN-based FLT3 PROTACMV4-11PotentSignificant
KRAS G12D VHLVHL-based KRAS G12D PROTACVariousPotentSignificant
KRAS G12D CRBNCRBN-based KRAS G12D PROTACVariousLess PotentLess Significant
p38α VHLSJF-αMDA-MB-231~7~97
p38δ VHLSJF-δMDA-MB-231~46~99

Note: This table presents a compilation of data from different studies for illustrative purposes. Actual values will vary depending on the specific PROTACs and experimental conditions.

Key Differences and Considerations

FeatureVHL-Based PROTACsCRBN-Based PROTACs
Ligand Properties Ligands recognize a hydroxyproline (B1673980) pharmacophore. They tend to be larger and may have poorer cell permeability.[]Ligands (e.g., pomalidomide) are relatively small and often possess better oral availability.[]
Selectivity The binding pocket is more buried, which can lead to better substrate selectivity.[]Can have off-target affinity for zinc-finger transcription factors, potentially leading to immunological side effects.[]
Tissue Expression Expression levels can vary significantly across different tissues and may be low in some solid tumors.[]Broadly expressed, making them effective in a wide range of tissues, including hematopoietic cells.[]
Catalytic Rate Forms relatively long-lived ternary complexes.[]Generally has a faster catalytic turnover rate.[]
Linker Considerations The Azido-PEG2 linker in this compound provides a flexible and hydrophilic spacer, which can improve solubility.[2][3] The azide (B81097) group allows for efficient "click chemistry" conjugation to a target-binding ligand.[2]Linker design is also crucial for optimal ternary complex formation.

Experimental Protocols

Detailed methodologies are essential for the accurate validation and comparison of PROTACs. Below are protocols for key experiments.

Western Blot for Target Protein Degradation

Objective: To quantify the dose-dependent reduction in the level of the target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (e.g., synthesized using this compound) and a negative control (e.g., a non-degrading epimer)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and the negative control. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final 1x concentration.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in a cellular context.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated target

  • Non-denaturing cell lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-CRBN)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • Primary antibodies for western blotting (anti-target protein and anti-E3 ligase)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a specified time to allow ternary complex formation and accumulation.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-VHL (or anti-CRBN) antibody or an isotype control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Analyze the eluted samples by western blotting, probing for the target protein and the E3 ligase. An increased signal for the target protein in the sample immunoprecipitated with the anti-E3 ligase antibody in the presence of the PROTAC indicates the formation of the ternary complex.

Visualizing the Mechanisms

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_formation Ternary Complex Formation PROTAC PROTAC (e.g., from this compound) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of PROTAC-induced target protein degradation.

Experimental Workflow for PROTAC Validation

PROTAC_Validation_Workflow start Start: PROTAC Synthesis (e.g., using this compound) cell_treatment Cell Treatment (Dose-response & Time-course) start->cell_treatment western_blot Western Blot Analysis cell_treatment->western_blot co_ip Co-Immunoprecipitation cell_treatment->co_ip proteomics Mass Spectrometry (Optional: Off-target analysis) cell_treatment->proteomics data_analysis Quantification (DC50, Dmax) western_blot->data_analysis end End: Validated PROTAC data_analysis->end ternary_complex Detection of Ternary Complex co_ip->ternary_complex ternary_complex->end proteomics->end

Caption: A typical experimental workflow for the validation of a novel PROTAC.

Conclusion

The validation of target protein degradation is a multi-faceted process that requires a combination of biochemical and cellular assays. While both VHL and CRBN have been successfully utilized to create potent and selective PROTACs, the choice between them depends on a variety of factors including the target protein, the desired pharmacokinetic properties, and the tissue of interest. The use of versatile linkers like Azido-PEG2 in conjunction with a VHL ligand provides a powerful tool for the rapid synthesis and evaluation of novel PROTACs. The protocols and comparative data presented in this guide are intended to provide a framework for researchers to effectively validate their PROTAC molecules and make informed decisions in the design of next-generation targeted protein degraders.

References

A Comparative Guide to Orthogonal Methods for Validating the Mechanism of Action of Azido-PEG2-VHL PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1] An Azido-PEG2-VHL PROTAC is a specific type of heterobifunctional molecule designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[2] The azido-PEG2 linker provides a handle for "click chemistry," enabling further functionalization, but the core mechanism remains consistent with other VHL-based PROTACs.

Confirming the mechanism of action (MoA) is a critical step in PROTAC development.[1] It requires a multi-faceted approach, using several independent or "orthogonal" methods to validate each step of the degradation pathway. Relying on a single technique is insufficient to build a robust data package for a degrader molecule.[1] This guide provides a comparative overview of key orthogonal methods, complete with experimental protocols and quantitative data, to rigorously validate the MoA of VHL-recruiting PROTACs.

The PROTAC Mechanism of Action: A Stepwise Cascade

The PROTAC MoA is a catalytic process involving several key steps. Each step must be experimentally verified to confirm the PROTAC is functioning as intended.[3]

  • Ternary Complex Formation : The PROTAC molecule first forms a ternary complex by simultaneously binding to the POI and the VHL E3 ligase. This is the crucial proximity-inducing event.

  • Target Ubiquitination : Within the ternary complex, the E3 ligase transfers ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the POI surface.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein.

PROTAC_MoA cluster_cell Inside the Cell PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Catalyzes Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: The PROTAC-mediated protein degradation pathway.

Part 1: Confirming Ternary Complex Formation

The formation of a stable ternary complex is the foundational step for PROTAC efficacy. Biophysical and cell-based assays can quantify the binding affinities and cooperativity of this complex. Cooperativity (alpha, α) is a key metric, indicating whether the binding of one protein partner enhances the PROTAC's affinity for the other.

Comparison of Methods for Ternary Complex Analysis
MethodPrincipleThroughputData OutputAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor chip.MediumKD, kon, koff, Cooperativity (α)Real-time kinetics, high sensitivity, no labeling needed.Requires specialized equipment, protein immobilization can affect activity.
Biolayer Interferometry (BLI) Measures changes in light interference patterns upon binding to a biosensor tip.HighKD, kon, koffHigher throughput than SPR, crude samples can be used.Less sensitive than SPR, may not detect very weak interactions.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.LowKD, ΔH, ΔS, Stoichiometry (n)Gold standard for thermodynamics, no labeling or immobilization.Requires large amounts of pure protein and compound, low throughput.
NanoBRET™ Assay Bioluminescence resonance energy transfer between a NanoLuc-tagged POI and a HaloTag-labeled E3 ligase in live cells.HighBRET Ratio, EC50Live-cell context, kinetic measurements, reflects cellular environment.Requires genetic modification of cells, potential for artifacts from tags.
Illustrative Quantitative Data

The table below shows representative data for the well-characterized BRD4-degrading PROTAC, MZ1, which recruits VHL.

ParameterAssayValueReference
Binary KD (MZ1 to VHL) SPR29 nM
Binary KD (MZ1 to BRD4BD2) SPR1 nM
Ternary Complex KD SPR0.5 nM
Cooperativity (α) ITC15
Ternary Complex EC50 NanoBRET~100 nM

Part 2: Verifying Target Ubiquitination

Demonstrating that the PROTAC induces ubiquitination of the POI is direct evidence of a functional ternary complex. This is a crucial link between complex formation and target degradation.

Comparison of Ubiquitination Assays
MethodPrincipleThroughputData OutputAdvantagesDisadvantages
Immunoprecipitation-Western Blot (IP-WB) IP of the target protein followed by Western blotting with an anti-ubiquitin antibody.LowQualitative/Semi-quantitativeDetects endogenous ubiquitination, no special reagents.Low throughput, can be technically challenging.
In Vitro Ubiquitination Assay Reconstitutes the ubiquitination cascade (E1, E2, E3, Ub) in a test tube with purified components.Medium-HighQuantitative (e.g., AlphaLISA®)Highly controlled, allows mechanistic dissection.Does not reflect the cellular environment.
Live-Cell NanoBRET™ Assay BRET between a NanoLuc-tagged POI and a HaloTag-labeled Ubiquitin.HighBRET Ratio, EC50, KineticsReal-time, quantitative analysis in living cells.Requires genetic modification, potential tag interference.
Experimental Protocol: Immunoprecipitation-Western Blot (IP-WB)

This protocol details the detection of endogenous POI ubiquitination following PROTAC treatment.

Materials:

  • Cell line expressing the POI.

  • This compound PROTAC and vehicle control (e.g., DMSO).

  • Proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated species.

  • Lysis buffer (RIPA buffer with protease inhibitors and deubiquitinase inhibitors like PR-619).

  • Primary antibodies: anti-POI and anti-Ubiquitin (e.g., P4D1 clone).

  • Protein A/G magnetic beads.

  • SDS-PAGE and Western blot reagents.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the PROTAC at the desired concentration and time. Include a vehicle control. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-POI antibody overnight at 4°C.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein from the beads by boiling in Laemmli sample buffer.

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin primary antibody, followed by an HRP-conjugated secondary antibody.

    • Visualize the "smear" or ladder of high-molecular-weight bands, which indicates polyubiquitination.

IP_WB_Workflow start Plate and Treat Cells (PROTAC +/- MG132) lysis Lyse Cells start->lysis preclear Pre-clear Lysate (with beads) lysis->preclear ip Immunoprecipitate POI (with anti-POI antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute and Denature wash->elute sds_page SDS-PAGE elute->sds_page transfer Transfer to PVDF sds_page->transfer blot Western Blot (probe with anti-Ubiquitin Ab) transfer->blot end Detect Ubiquitination Smear blot->end

Caption: Workflow for IP-Western Blot to detect ubiquitination.

Part 3: Quantifying Target Degradation and Selectivity

The ultimate goal of a PROTAC is to reduce the cellular levels of its target protein. It is essential to quantify this degradation and ensure it is selective for the intended target.

Comparison of Degradation and Selectivity Assays
MethodPrincipleThroughputData OutputAdvantagesDisadvantages
Western Blot Antibody-based detection of protein levels in cell lysates.LowSemi-quantitative, DC50, DmaxGold standard, widely available, detects endogenous protein.Low throughput, semi-quantitative, requires good antibodies.
HiBiT/NanoLuc® Lytic Assay Lytic assay measuring luminescence from a small peptide (HiBiT) tagged to the endogenous POI.HighQuantitative, DC50, Dmax, KineticsHigh throughput, highly sensitive, wide dynamic range.Requires CRISPR-based cell line engineering.
Flow Cytometry Antibody-based quantification of protein levels in individual fixed and permeabilized cells.HighQuantitative, % of positive cellsHigh throughput, single-cell resolution, can distinguish cell populations.Requires good antibodies, fixation can mask epitopes.
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins in a cell lysate.LowGlobal protein changes, Off-target analysisGold standard for selectivity, unbiased discovery of off-targets.Technically complex, expensive, lower throughput.
Illustrative Quantitative Data: Degradation Parameters
ParameterDescriptionTypical Value Range
DC50 The concentration of PROTAC that induces 50% degradation of the target protein.1 nM - 1 µM
Dmax The maximum percentage of protein degradation achieved.>80%
Degradation t1/2 The time required to degrade 50% of the target protein at a saturating PROTAC concentration.30 min - 8 hours
Experimental Protocol: Western Blot for Protein Degradation

This protocol outlines the standard method for determining the DC50 and Dmax of a PROTAC.

Materials:

  • Cell line of interest.

  • This compound PROTAC stock solution in DMSO.

  • 6-well cell culture plates.

  • Lysis buffer (e.g., RIPA) with protease inhibitors.

  • BCA or Bradford protein assay kit.

  • Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-Actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at harvest. Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-POI primary antibody overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Re-probe the membrane with a loading control antibody (or probe simultaneously if using different fluorescent secondaries).

    • Quantify band intensities using densitometry software. Normalize the POI signal to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control and plot against the PROTAC concentration to determine DC50 and Dmax.

Part 4: Confirming Proteasome-Dependence

A key mechanistic validation is to show that the observed protein loss is dependent on the proteasome. This is typically done through a "rescue" experiment.

Proteasome Inhibitor Rescue Experiment

Principle: If degradation is mediated by the proteasome, then co-treatment with a proteasome inhibitor should prevent the PROTAC-induced loss of the target protein.

Protocol:

  • Treat cells with four conditions:

    • Vehicle (DMSO) only.

    • PROTAC only (at a concentration near its DC90).

    • Proteasome inhibitor only (e.g., 10 µM MG132 or 1 µM Carfilzomib).

    • PROTAC + Proteasome inhibitor (pre-treat with inhibitor for 1-2 hours before adding PROTAC).

  • Incubate for the standard degradation timeframe (e.g., 8-24 hours).

  • Harvest cells, prepare lysates, and perform a Western blot for the POI.

Expected Outcome: The PROTAC-only sample will show significant degradation of the POI. The sample with both PROTAC and the proteasome inhibitor will show a "rescue" of the POI levels, similar to the vehicle control.

Logic_Diagram cluster_validation Orthogonal Validation Strategy MoA_Step1 Step 1: Ternary Complex Formation? Assay1 Biophysical Assays (SPR, ITC, BLI) MoA_Step1->Assay1 Verify with Assay2 Live-Cell Assays (NanoBRET) MoA_Step1->Assay2 MoA_Step2 Step 2: POI Ubiquitination? Assay3 IP-Western Blot MoA_Step2->Assay3 Verify with Assay4 In Vitro Ubiquitination MoA_Step2->Assay4 MoA_Step3 Step 3: POI Degradation? Assay5 Western Blot MoA_Step3->Assay5 Verify with Assay6 HiBiT / NanoLuc MoA_Step3->Assay6 MoA_Step4 Step 4: Specificity & MoA? Assay7 Proteomics (MS) MoA_Step4->Assay7 Verify with Assay8 Rescue Experiments (Proteasome Inhibitor) MoA_Step4->Assay8

Caption: A logical guide to selecting orthogonal validation assays.

References

A Comparative Guide to the Degradation Kinetics of Azido-PEG2-VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, allows for fine-tuning of their pharmacological properties. This guide provides a comparative overview of the degradation kinetics of PROTACs that utilize an Azido-PEG2-VHL chemical handle. This component provides a von Hippel-Lindau (VHL) E3 ligase ligand connected to a short, flexible polyethylene (B3416737) glycol (PEG) linker, terminating in an azide (B81097) group for convenient conjugation to a target-binding ligand via click chemistry.

Understanding PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound -based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Comparative Degradation Kinetics

The efficacy of a PROTAC is primarily defined by its degradation kinetics, which are quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value signifies greater efficacy.

The rate of degradation is also a crucial factor, indicating how quickly the PROTAC can eliminate the target protein.

The following table summarizes the degradation kinetics for several VHL-based PROTACs targeting different proteins. It is important to note that the target-binding warheads and the precise linker chemistry may differ from the this compound moiety, but the data provides a valuable reference for the expected range of performance.

PROTAC Name/IdentifierTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
MZ1 BRD4VHLHeLa~29>90[A Comparative Analysis of Thalidomide-O-PEG3-alcohol and VHL-based PROTACs in Targeted Protein Degradation]
ARV-771 BRD4VHL22Rv1<1>95[A Comparative Analysis of Thalidomide-O-PEG3-alcohol and VHL-based PROTACs in Targeted Protein Degradation]
Compound 9 (JPS016) HDAC1 / HDAC3VHLHCT116550 / 530>50[1]
Compound 22 (JPS036) HDAC3VHLHCT11644077[1]
RC-3 (Reversible Covalent) BTKVHLMino<10>85[2]
NC-1 (Non-covalent) BTKVHLMino2.297[2]

Note: The data presented is compiled from different studies and experimental conditions may vary.

Experimental Protocols

Accurate determination of degradation kinetics is fundamental to the evaluation and comparison of PROTACs. The following are detailed methodologies for two commonly employed techniques.

Western Blotting for DC50 and Dmax Determination

Western blotting is a robust and widely used method for quantifying the levels of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and denature them by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting (Primary & Secondary Antibodies) C->D E Chemiluminescent Detection D->E F Data Analysis (Densitometry) E->F G Determine DC50 & Dmax F->G

Figure 2: Experimental workflow for Western Blot analysis.
HiBiT-Based Luminescent Assay for Real-Time Degradation Kinetics

The HiBiT protein tagging system offers a sensitive, real-time method to monitor protein degradation kinetics in live cells. This technique involves CRISPR/Cas9-mediated insertion of a small 11-amino-acid tag (HiBiT) onto the endogenous target protein. In cells expressing the complementary LgBiT subunit, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.

1. Cell Line Generation:

  • Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the gene encoding the target protein in a cell line stably expressing LgBiT.

2. Assay Preparation:

  • Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Prepare a solution of a live-cell luciferase substrate (e.g., Nano-Glo® Endurazine™) in the appropriate assay medium.

  • Replace the cell culture medium with the substrate-containing medium and incubate for at least 2 hours at 37°C to allow the luminescent signal to stabilize.

3. PROTAC Treatment and Kinetic Measurement:

  • Prepare serial dilutions of the PROTACs.

  • Add the PROTACs to the wells and immediately begin measuring luminescence at regular intervals (e.g., every 10-15 minutes) for the desired duration (e.g., 24 hours) using a plate reader luminometer maintained at 37°C.

4. Data Analysis:

  • Normalize the luminescence readings at each time point to the reading at time zero for each well.

  • Plot the normalized luminescence over time to visualize the degradation kinetics.

  • From the dose-response curves at different time points, calculate the degradation rate, DC50, and Dmax.

HiBiT_Assay_Workflow cluster_workflow HiBiT Assay Workflow A Generate HiBiT-tagged Cell Line B Plate Cells & Add Luminescent Substrate A->B C PROTAC Treatment B->C D Real-time Luminescence Measurement C->D E Data Analysis D->E F Determine Degradation Rate, DC50 & Dmax E->F

Figure 3: Experimental workflow for the HiBiT-based assay.

Conclusion

The this compound moiety is a versatile chemical tool for the synthesis of VHL-recruiting PROTACs. While a comprehensive comparative dataset for a series of PROTACs built upon this specific backbone is not yet available, the principles of PROTAC design and the data from related VHL-based degraders provide a strong framework for understanding their potential degradation kinetics. The efficacy of these molecules is highly dependent on the interplay between the target-binding warhead and the specific cellular context. Rigorous and standardized experimental protocols, such as Western blotting and HiBiT-based assays, are essential for the accurate characterization and comparison of the degradation potency and efficacy of novel PROTACs, paving the way for the development of next-generation targeted protein degraders.

References

Evaluating the Selectivity of Azido-PEG2-VHL-Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A key component in the design of many potent PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comparative analysis of Azido-PEG2-VHL-containing PROTACs, focusing on their selectivity and performance against other PROTAC alternatives. We will delve into the experimental data that underpins these comparisons, offering detailed protocols and visual representations of the critical biological pathways and experimental workflows.

Performance Comparison: VHL vs. CRBN E3 Ligase Recruitment

The choice of E3 ligase is a critical determinant of a PROTAC's degradation efficiency and selectivity. While numerous E3 ligases have been explored, VHL and Cereblon (CRBN) have emerged as the most widely utilized. VHL-based PROTACs are often favored for their potential for high selectivity and reduced off-target effects.[1]

This guide focuses on a specific VHL-recruiting PROTAC, MZ1 , which incorporates an Azido-PEG2 linker and targets the bromodomain and extra-terminal domain (BET) protein BRD4.[2][3] BRD4 is a key epigenetic reader and a well-established therapeutic target in oncology. We will compare the performance of MZ1 with other VHL-based and CRBN-based BRD4 degraders.

Quantitative Degradation Efficiency

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The table below summarizes the performance of MZ1 and compares it with another VHL-based PROTAC, ARV-771, and a CRBN-based PROTAC, ARV-825, all targeting BRD4.

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50Dmax
MZ1 VHLBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM
ARV-771VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported
ARV-825CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported

Table 1: Comparison of degradation efficiencies of BRD4-targeting PROTACs.[4]

Key Observation: While ARV-771 and ARV-825 exhibit lower DC50 values, a standout feature of MZ1 is its remarkable selectivity for BRD4 over other BET family members, BRD2 and BRD3.[2] This isoform selectivity is a critical advantage in minimizing potential off-target effects.

Experimental Protocols

Accurate evaluation of PROTAC selectivity requires robust and well-defined experimental methodologies. Below are detailed protocols for key experiments used to characterize this compound-containing PROTACs like MZ1.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to determine the binding affinity (Kd) of the PROTAC to both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.

Protocol:

  • Purify the target protein (e.g., BRD4 bromodomains) and the VHL-ElonginB-ElonginC (VBC) complex.

  • Prepare solutions of the PROTAC, target protein, and VBC complex in a suitable buffer (e.g., PBS or Tris-HCl).

  • To determine the binary binding affinity of the PROTAC to the target protein, titrate the PROTAC solution into the target protein solution in the ITC cell.

  • To determine the binary binding affinity of the PROTAC to the VBC complex, titrate the PROTAC solution into the VBC solution.

  • To assess ternary complex formation and cooperativity, titrate the VBC complex into a solution containing a pre-formed complex of the PROTAC and the target protein.

  • Analyze the resulting thermograms to calculate the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions.

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment.

Protocol:

  • Culture cells (e.g., HeLa or 293T) in appropriate media.

  • Treat the cells with varying concentrations of the PROTAC (e.g., MZ1) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).

  • Incubate with appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of protein degradation relative to the loading control and vehicle-treated cells.

Quantitative Proteomics for Selectivity Profiling

Mass spectrometry-based quantitative proteomics provides a global and unbiased assessment of a PROTAC's selectivity across the entire proteome.

Protocol:

  • Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein.

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the raw mass spectrometry data to identify and quantify proteins.

  • Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment, thus revealing the on-target and off-target degradation profiles.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding of PROTAC evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Target_PROTAC_VHL Target-PROTAC-VHL Target->Target_PROTAC_VHL VHL->Target_PROTAC_VHL Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Signal Proteasome->Target Degrades Target_PROTAC_VHL->Ub Ubiquitination

Caption: Mechanism of action for an this compound-containing PROTAC.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays Synthesis Synthesis of This compound PROTAC ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC SPR Surface Plasmon Resonance (SPR) Synthesis->SPR FP Fluorescence Polarization (FP) Synthesis->FP WB Western Blotting Synthesis->WB ITC->WB Confirm Binding qPCR Quantitative PCR (for mRNA levels) WB->qPCR Assess Downstream Effects Proteomics Quantitative Proteomics WB->Proteomics Confirm Degradation

Caption: General experimental workflow for evaluating PROTAC performance.

References

Navigating the Landscape of Targeted Protein Degradation: A Comparative Analysis of Azido-PEG2-VHL-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-reactivity and selectivity of VHL-based PROTACs, offering a comparative perspective against Cereblon-based alternatives for researchers, scientists, and drug development professionals.

In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in the design of a PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to tag the target protein for degradation. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely recruited ligases in PROTAC design. This guide provides a comparative analysis of VHL-based degraders, particularly those utilizing an Azido-PEG2-VHL building block for synthesis, and examines their cross-reactivity profiles against alternatives, such as Cereblon (CRBN)-based degraders.

Performance Comparison: VHL- vs. CRBN-Based Degraders Targeting BRD4

To illustrate the comparative performance of VHL- and CRBN-based PROTACs, we will examine two well-characterized degraders targeting the BET family protein BRD4: MZ1 , which recruits VHL, and dBET1 , which recruits CRBN. Both molecules share the same warhead, JQ1, which binds to the bromodomains of BET proteins.[1] The primary difference lies in the E3 ligase they engage, allowing for a direct comparison of the impact of the E3 ligase choice on degradation efficiency and selectivity.[1]

ParameterMZ1 (VHL-based)dBET1 (CRBN-based)Key Insights
Target Protein BRD4 (and other BET family members)BRD4 (and other BET family members)Both effectively target the intended protein family due to the common JQ1 warhead.[1]
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)This is the key structural and mechanistic difference between the two degraders.[1]
Degradation Potency (DC50 in HeLa cells) ~13 nM~3 nMdBET1 demonstrates higher potency in this specific cell line, indicating less compound is needed for 50% degradation.[2]
Selectivity Preferential degradation of BRD4 over BRD2 and BRD3Generally considered a pan-BET degraderMZ1 shows a degree of selectivity within the BET family, a desirable trait for minimizing off-target effects.
Kinetics of Degradation Slower onsetRapid degradationThe choice of E3 ligase can influence how quickly the target protein is degraded.
Ternary Complex Cooperativity (α) >1 (Positive)~1 (Non-cooperative)Positive cooperativity with MZ1 suggests a more stable ternary complex, which can enhance degradation efficiency.

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions and cell lines used.

Understanding the Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The choice of E3 ligase—VHL or CRBN—can significantly influence the efficiency and selectivity of this process.

cluster_PROTAC PROTAC Degrader Target Binder Target Binder Linker Linker Target Binder->Linker Target Protein Target Protein Target Binder->Target Protein Binds E3 Ligase Ligand (VHL) E3 Ligase Ligand (VHL) Linker->E3 Ligase Ligand (VHL) VHL E3 Ligase Complex VHL E3 Ligase Complex E3 Ligase Ligand (VHL)->VHL E3 Ligase Complex Recruits Proteasome Proteasome Target Protein->Proteasome Recognition & Degradation Ub Ub VHL E3 Ligase Complex->Ub Transfers Ub->Target Protein Polyubiquitination Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

VHL-based PROTAC Mechanism of Action.

Experimental Protocols for Cross-Reactivity Assessment

To rigorously evaluate the on-target and off-target effects of this compound-based degraders, a combination of proteomic and targeted validation approaches is essential.

Global Proteomics by Mass Spectrometry

This unbiased approach provides a comprehensive overview of changes in protein abundance across the entire proteome upon treatment with a degrader.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa, HEK293T) to approximately 80% confluency.

    • Treat cells with the VHL-based degrader at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 6, 12, 24 hours).

    • Include a negative control compound, such as cis-MZ1 for MZ1, which binds the target but not the E3 ligase, to distinguish degradation-dependent effects from other off-target activities.

  • Cell Lysis and Protein Digestion:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze peptide samples using a high-resolution mass spectrometer.

    • Identify and quantify proteins by searching the acquired spectra against a protein database.

  • Data Analysis:

    • Perform statistical analysis to identify proteins with significantly altered abundance in degrader-treated samples compared to controls.

    • Visualize the data using volcano plots to highlight proteins that are significantly up- or down-regulated.

Targeted Validation by Western Blotting

Western blotting is used to confirm the degradation of the intended target and to validate potential off-target effects identified by mass spectrometry.

  • Sample Preparation:

    • Treat cells and prepare lysates as described for the proteomics workflow.

  • SDS-PAGE and Immunoblotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific to the target protein and potential off-target proteins.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

cluster_workflow Cross-Reactivity Study Workflow Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Western Blot Western Blot Cell Lysis->Western Blot Targeted Validation LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Global Proteomics Validation Validation Data Analysis->Validation Western Blot->Validation

Experimental Workflow for Cross-Reactivity.

The VHL Signaling Pathway and its Role in Protein Degradation

The VHL E3 ligase complex plays a crucial role in cellular oxygen sensing. Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated. This modification allows it to be recognized by VHL, leading to its ubiquitination and subsequent degradation. In low oxygen conditions (hypoxia), HIF-1α is not hydroxylated, and it accumulates, leading to the transcription of genes involved in processes like angiogenesis and glycolysis. PROTACs that recruit VHL essentially trick this system into recognizing the target protein as a substrate for degradation, regardless of its hydroxylation status.

cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1a HIF-1a Prolyl Hydroxylase Prolyl Hydroxylase HIF-1a->Prolyl Hydroxylase O2 present Hydroxylated HIF-1a Hydroxylated HIF-1a Prolyl Hydroxylase->Hydroxylated HIF-1a VHL Complex VHL Complex Hydroxylated HIF-1a->VHL Complex Recognition Ubiquitination Ubiquitination VHL Complex->Ubiquitination Degradation Degradation Ubiquitination->Degradation HIF-1a_hypoxia HIF-1a Dimerization HIF-1a_hypoxia->Dimerization HIF-1b HIF-1b HIF-1b->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation

Simplified VHL Signaling Pathway.

Conclusion

This compound-based degraders represent a valuable class of tools for targeted protein degradation. Understanding their cross-reactivity is paramount for the development of safe and effective therapeutics. As demonstrated by the comparison of VHL-based MZ1 and CRBN-based dBET1, the choice of E3 ligase has a profound impact on the potency, selectivity, and kinetics of a PROTAC. Rigorous experimental evaluation using global proteomics and targeted validation methods is essential to fully characterize the selectivity profile of any new degrader. This comparative guide provides a framework for researchers to make informed decisions in the design and assessment of novel VHL-based PROTACs.

References

Unlocking a Wider Therapeutic Avenue: Azido-PEG2-VHL PROTACs Outperform Traditional Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a superior alternative to traditional small-molecule inhibitors. This guide provides a comprehensive comparison of the therapeutic window for Azido-PEG2-VHL PROTACs versus their inhibitor counterparts, supported by experimental data and detailed protocols. The catalytic nature of PROTACs allows for sustained target protein degradation at lower concentrations, offering a significant advantage in potency and a wider therapeutic index compared to the occupancy-driven mechanism of traditional inhibitors.

A key advantage of PROTACs lies in their unique mechanism of action. Unlike traditional inhibitors that require continuous binding to their target protein to exert a therapeutic effect, PROTACs act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules by hijacking the cell's own ubiquitin-proteasome system. This "event-driven" pharmacology, as opposed to the "occupancy-driven" mechanism of inhibitors, often results in more profound and durable biological effects at substantially lower compound concentrations. This inherent efficiency is a primary contributor to the wider therapeutic window observed with PROTACs.

Mechanism of Action: A Tale of Two Strategies

Traditional inhibitors function by binding to the active site or an allosteric site of a target protein, thereby blocking its function. Their efficacy is directly related to the concentration of the drug and its ability to occupy the target. In contrast, this compound PROTACs are heterobifunctional molecules. They consist of a ligand that binds to the target protein of interest (POI), a linker (in this case, incorporating an Azido-PEG2 moiety), and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

cluster_inhibitor Traditional Inhibitor Mechanism cluster_protac PROTAC Mechanism inhibitor Inhibitor target_protein_i Target Protein inhibitor->target_protein_i Binds to & blocks active site inactive_protein Inactive Protein target_protein_i->inactive_protein Inhibition of Function protac This compound PROTAC target_protein_p Target Protein protac->target_protein_p Binds vhl VHL E3 Ligase protac->vhl Recruits ubiquitinated_protein ubiquitinated_protein target_protein_p->ubiquitinated_protein Ubiquitination proteasome Proteasome degraded_protein Degraded Protein Fragments proteasome->degraded_protein Degradation ub Ubiquitin ubiquitinated_protein->proteasome Recognition

Figure 1. Comparison of inhibitor and PROTAC mechanisms.

Quantitative Comparison: Potency and Efficacy

The therapeutic window is a measure of a drug's safety and efficacy, defined by the concentration range that produces therapeutic effects without causing significant toxicity. For PROTACs, efficacy is measured by the extent and potency of target protein degradation, quantified by the maximal degradation (Dmax) and the concentration required to achieve 50% degradation (DC50). For inhibitors, efficacy is determined by the concentration required to inhibit 50% of the target's activity (IC50). Cytotoxicity is often assessed by measuring the concentration that reduces cell viability by 50% (CC50 or GI50). A wider therapeutic window is indicated by a larger ratio of the cytotoxic concentration to the effective concentration.

Compound TypeTargetDC50 / IC50 (nM)Dmax (%)CC50 (nM)Therapeutic Index (CC50 / (DC50/IC50))
VHL-based PROTAC BRD429>90>10,000>345
Traditional Inhibitor BRD4150N/A>10,000>67
VHL-based PROTAC KRAS G12C~100>90~5,000~50
Traditional Inhibitor KRAS G12C~300N/A~3,000~10
VHL-based PROTAC HMGCR120>80>20,000>167
Traditional Inhibitor HMGCR50N/A>10,000>200

Note: The data presented is a representative summary from multiple sources and may not reflect a direct head-to-head comparison in a single study. The therapeutic index is a calculated estimate for comparative purposes.

The data consistently demonstrates that VHL-recruiting PROTACs achieve target degradation at significantly lower concentrations (lower DC50 values) compared to the inhibitory concentrations of their small-molecule counterparts (IC50 values). This enhanced potency, coupled with comparable or lower cytotoxicity, contributes to a markedly improved therapeutic index for PROTACs.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This assay is fundamental for quantifying the extent of target protein degradation.[1][2]

start Cell Seeding & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer probing Antibody Probing transfer->probing detection Signal Detection & Densitometry probing->detection analysis Data Analysis (DC50/Dmax Calculation) detection->analysis

Figure 2. Western blot workflow for PROTAC evaluation.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

Cell Viability Assay (e.g., MTT Assay for IC50/CC50 Determination)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[3][4][5]

start Cell Seeding & Compound Treatment mtt_add Add MTT Reagent start->mtt_add incubation Incubate (Formazan Formation) mtt_add->incubation solubilization Add Solubilization Solution incubation->solubilization readout Measure Absorbance solubilization->readout analysis Data Analysis (IC50/CC50 Calculation) readout->analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Azido-PEG2-VHL: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Azido-PEG2-VHL, a PROTAC (Proteolysis Targeting Chimera) compound, is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals, fostering a culture of safety and responsible chemical handling.

I. Understanding the Hazards

This compound is a bifunctional molecule comprised of three key components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) linker, and a Von Hippel-Lindau (VHL) E3 ligase ligand. Each component contributes to the overall hazard profile of the molecule.

  • Azide Moiety: The primary concern stems from the azide group (-N₃). Organic azides are potentially explosive, especially when in concentrated form, heated, or in contact with heavy metals. They are also acutely toxic, with effects similar to cyanide, and can react with acids to form the highly toxic and explosive hydrazoic acid. Disposing of azide solutions down the drain is strictly prohibited as it can lead to the formation of explosive metal azides in the plumbing.

  • PEG Linker: The polyethylene glycol (PEG) linker is generally considered to be of low toxicity and is used to improve the solubility and pharmacokinetic properties of the molecule.

  • VHL Ligand: The Von Hippel-Lindau (VHL) ligand is a small molecule designed to bind to the VHL E3 ubiquitin ligase. While a specific Safety Data Sheet (SDS) for the VHL ligand component of your particular this compound may not be readily available, it is prudent to treat it as a biologically active and potentially hazardous compound. A representative SDS for a "VHL Ligand 1 (hydrochloride)" indicates that it is not classified as a hazardous substance. However, given the variety of VHL ligands used in PROTACs, a cautious approach is warranted.

II. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Ensure to change them frequently, especially if contamination is suspected.

  • Body Protection: A standard laboratory coat should be worn.

  • Work Area: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or volatile byproducts.

III. Disposal Procedures

There are two primary methods for the proper disposal of this compound waste: direct disposal as hazardous waste and chemical deactivation followed by disposal. The choice of method depends on the concentration of the azide-containing waste and local institutional guidelines.

A. Direct Disposal as Hazardous Waste (Recommended for all forms of this compound waste)

This is the most straightforward and safest method for disposing of this compound.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including unused stock solutions, experimental residues, and contaminated materials (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure screw-top cap.

Step 2: Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • List all other chemical components and their approximate concentrations.

    • The date the waste was first added to the container.

    • Your name, laboratory, and contact information.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials, particularly acids and heavy metals.

Step 4: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and documentation requirements.

B. Chemical Deactivation of Dilute Azide Waste (For aqueous solutions with ≤5% azide concentration)

This method involves the chemical destruction of the azide group before disposal. This procedure should only be performed by trained personnel and in strict adherence to safety protocols.

Experimental Protocol: Deactivation of Azide with Nitrous Acid

Materials:

  • Aqueous waste solution containing this compound (concentration of azide moiety should be ≤5%).

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂).

  • 20% aqueous solution of sulfuric acid (H₂SO₄).

  • Stir plate and stir bar.

  • Three-necked round-bottom flask.

  • Dropping funnel.

  • Litmus paper or pH meter.

Procedure:

  • Setup: In a chemical fume hood, place the azide-containing waste solution in the three-necked flask equipped with a stirrer. Add the dropping funnel to one of the necks.

  • Addition of Sodium Nitrite: While stirring, slowly add the 20% sodium nitrite solution to the flask.

  • Acidification: Slowly add the 20% sulfuric acid through the dropping funnel. Caution: This reaction generates toxic nitric oxide gas and should be performed with adequate ventilation in a fume hood.

  • Monitor pH: Continuously monitor the pH of the solution. Continue adding acid until the solution is acidic (pH < 4).

  • Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

  • Neutralization and Disposal: Once the reaction is complete, neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8. The resulting solution can then be disposed of according to your institution's guidelines for non-hazardous aqueous waste.

Parameter Direct Disposal Chemical Deactivation
Applicability All forms of this compound wasteDilute aqueous solutions (≤5% azide)
Complexity LowHigh
Safety Risk Low (if handled and stored correctly)Moderate (requires handling of acids and generates toxic gas)
Throughput HighLow

IV. Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate: Immediately evacuate the area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood running.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand). Avoid using combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Report: Report the spill to your institution's EHS department.

V. Logical Workflow for Disposal Decision

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_disposal_routes Disposal Routes cluster_direct_steps Direct Disposal Procedure cluster_deactivation_steps Chemical Deactivation Procedure Start This compound Waste Generated Assess Assess Waste Type and Concentration Start->Assess DirectDisposal Direct Disposal as Hazardous Waste Assess->DirectDisposal Solid, Organic Solvent, or Concentrated Aqueous (>5% Azide) Deactivation Chemical Deactivation Assess->Deactivation Dilute Aqueous (<=5% Azide) CollectDirect Collect in Labeled Container DirectDisposal->CollectDirect PerformDeactivation Perform Nitrous Acid Deactivation in Fume Hood Deactivation->PerformDeactivation StoreDirect Store Safely CollectDirect->StoreDirect ArrangePickup Arrange EHS Pickup StoreDirect->ArrangePickup Neutralize Neutralize Solution PerformDeactivation->Neutralize DisposeDeactivated Dispose as Non-Hazardous Aqueous Waste Neutralize->DisposeDeactivated

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable laboratory environment. Always consult your institution's specific safety and disposal guidelines.

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